Octylsuccinic acid
Description
Contextualization of Octylsuccinic Acid Derivatives in Advanced Chemical Synthesis
The application of this compound derivatives in advanced chemical synthesis is most prominently demonstrated in the field of polymer and materials science. The derivatives serve as crucial building blocks for creating complex molecules with specific, predetermined properties. cymitquimica.com
A primary application is the chemical modification of natural polysaccharides, such as starch, chitosan (B1678972), and cellulose (B213188), through esterification. researchgate.netmdpi.com The reaction, typically involving octenyl succinic anhydride (B1165640) (OSA), grafts the hydrophobic octyl group onto the hydrophilic polymer backbone. conicet.gov.ar This process transforms the native polymer into an amphiphilic macromolecule with surface-active properties, capable of acting as an emulsifier or stabilizer. vulcanchem.comconicet.gov.ar
The synthesis process itself has been a subject of advanced research. Initially performed in simple aqueous slurries, methodologies have evolved to enhance efficiency and control over the final product's characteristics. conicet.gov.ar Advanced synthesis routes now include:
Pre-treatments: Mechanical, ultrasonic, enzymatic, and chemical pre-treatments of the polysaccharide are used to alter its granular structure, making it more accessible to the hydrophobic OSA and leading to a higher degree of substitution (DS). conicet.gov.arresearchgate.net
Alternative Media: To overcome the challenge of reacting a hydrophobic anhydride with a hydrophilic polymer, researchers have explored novel reaction media, such as deep eutectic solvents, which act as both a swelling agent and a reaction medium for esterification. nih.gov
Varied Reaction Conditions: Research has systematically explored parameters like pH, temperature, and reactant ratios to fine-tune the DS and the distribution of the octenyl groups, thereby controlling the functional properties of the resulting derivative. mdpi.comresearchgate.net
Beyond polysaccharide modification, 2-octylsuccinic acid has been used in the synthesis of copolyanhydrides, for example, with sebacic acid. publish.csiro.au These copolymers are investigated for their potential as biodegradable materials, where the inclusion of the octyl group can modify the polymer's hydrophobicity and, consequently, its degradation profile. vulcanchem.com Furthermore, the fundamental reactivity of the succinic anhydride precursor is utilized in the synthesis of various derivatives, including succinimides, which are relevant in medicinal chemistry. innovareacademics.in
Evolution of Research Trajectories in this compound Applications
The research trajectory for this compound applications began with a foundational patent in 1953 by Caldwell and Wurzburg, which described the use of substituted cyclic dicarboxylic acid anhydrides to modify starch. mdpi.comconicet.gov.ar This initial work established its role as a food additive for creating emulsifying starches. For decades, research primarily focused on optimizing this application for the food industry.
In recent years, the scope of research has expanded dramatically, moving into high-technology fields:
Food Science and Technology: The traditional use as a food emulsifier has evolved. Research now focuses on creating OSA-modified starches for Pickering emulsions, which are highly stable systems stabilized by solid particles. nih.gov There is also significant interest in its ability to create slowly digestible or resistant starches, which have potential health benefits. mdpi.com
Polymer Chemistry: A significant research trend is the use of this compound derivatives to modify synthetic polymers. For instance, its esterification with polylactic acid (PLA) has been shown to increase the polymer's hydrophobicity, thereby extending its degradation time in soil environments, a crucial factor for creating sustainable packaging with controlled lifespans. vulcanchem.com In the printing industry, derivatives are incorporated into polyester (B1180765) resins to improve toner adhesion and thermal stability. vulcanchem.com
Biomaterials and Nanotechnology: A major contemporary research thrust is the use of OSA-modified biopolymers to create advanced biomaterials. This includes the development of self-healing and pH-responsive hydrogels. dntb.gov.uaresearcher.life For example, OSA-modified chitosan has been used to create nanoparticles for drug delivery systems that can encapsulate hydrophobic drugs like curcumin (B1669340) and release them in response to specific pH changes, such as those found in tumor microenvironments. researchgate.net These nanoparticles often have diameters in the range of 150-180 nm and demonstrate good stability and biocompatibility. researchgate.net
Encapsulation: The amphiphilic nature of OSA-derivatives makes them excellent materials for encapsulating hydrophobic bioactive compounds, such as essential oils or vitamins, protecting them from degradation and controlling their release. researchgate.netresearchgate.net
This evolution reflects a shift from bulk material modification to the design of sophisticated, functional materials at the micro- and nanoscale, with applications extending from food science to advanced medicine and materials engineering.
Fundamental Research Questions Driving this compound Inquiry
Current research into this compound and its derivatives is driven by several fundamental scientific questions aimed at overcoming existing limitations and unlocking new applications.
How can synthesis efficiency be improved? A central challenge is the inefficient reaction between the oily, hydrophobic OSA and water-loving polysaccharides in traditional aqueous systems. researchgate.net This leads to research questions about new catalysts, reaction media, and physical assistance methods (like ultrasonication or milling) to increase the reaction efficiency and achieve a higher, more uniform degree of substitution. conicet.gov.ar
What is the precise structure-function relationship? A key area of inquiry is understanding how the degree of substitution (DS) and the specific placement of the octenyl groups on the polymer backbone influence the material's macroscopic properties, such as its emulsifying capacity, rheology, and thermal stability. nih.govresearchgate.net Answering this question is crucial for designing derivatives with tailored functionalities for specific applications, like optimizing the stability of Pickering emulsions or controlling the release profile of encapsulated drugs. nih.gov
What are the molecular mechanisms of self-assembly and stabilization? Researchers are investigating the fundamental mechanisms by which these amphiphilic derivatives function. This includes studying how OSA-modified polymers adsorb at oil-water interfaces, how they self-assemble into nanostructures like micelles or nanoparticles, and what forces govern the stability of the systems they create. researchgate.netresearchgate.net
How can these derivatives be used to create novel "smart" and sustainable materials? A forward-looking research question involves exploring the full potential of this compound derivatives in advanced materials. This includes their integration into smart polymers that respond to external stimuli (e.g., pH, temperature), their use in creating self-healing hydrogels for biomedical applications, and their role in developing fully biodegradable plastics with controlled degradation rates. vulcanchem.comdntb.gov.uaresearchgate.netnih.gov This line of inquiry pushes the application of this compound far beyond its original uses and into the realm of high-performance, sustainable materials.
Data Tables
Table 1: Physicochemical Properties of this compound This table presents key physical and chemical properties of the base compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂O₄ | vulcanchem.com |
| Molecular Weight | 230.3 g/mol | vulcanchem.com |
| Aqueous Solubility | 0.12 g/L (at 25°C) | vulcanchem.com |
| Melting Point | 87.1°C | vulcanchem.com |
| Decomposition Onset | 210°C | vulcanchem.com |
Table 2: Representative Reaction Conditions for OSA-Starch Synthesis This table outlines typical parameters for the synthesis of octenyl succinic anhydride-modified starch, a common derivative.
| Parameter | Condition Range | Optimal Reported Value | Source |
|---|---|---|---|
| Starch Concentration | 25-45% (w/v) | 35% | mdpi.com |
| Reaction pH | 8.0 - 9.5 | 8.0 - 8.5 | mdpi.com |
| Reaction Temperature | 30°C - 50°C | 40°C | mdpi.com |
| Reaction Time | 2 - 6 hours | 5 hours | mdpi.com |
| OSA Addition | 1% - 10% (by starch weight) | 3% | mdpi.commdpi.com |
| Resulting DS | 0.02 - 0.03 | ~0.0282 | mdpi.com |
Table 3: Impact of OSA-Modification on Starch Properties This table details the functional changes observed in starch after modification with octenyl succinic anhydride.
| Property | Change Observed | Example Data | Source |
|---|---|---|---|
| Flowability (Carr's Index) | Improved (Reduced Cohesiveness) | From 35.32% (native) to 17.42% (modified) | vulcanchem.com |
| Crystallinity | Decreased | From ~32.6% to ~18.4% | |
| Solubility & Swelling | Increased | Quantitative increase observed | |
| Viscosity & Retrogradation | Reduced | Qualitative reduction noted | researchgate.net |
| Resistant Starch Content | Increased | Highest at 35.6% (8% OSA, uncooked) | mdpi.com |
| Emulsification Properties | Enhanced | Stronger than unhydrolyzed OSA starch | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-octylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOGSOBFOIGXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948139 | |
| Record name | 2-Octylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2530-32-7 | |
| Record name | 2-Octylbutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Engineering for Octylsuccinic Acid and Its Anhydrides
Conventional Laboratory Synthesis of 3-Octenylsuccinic Anhydride (B1165640) (OSA)
The conventional laboratory synthesis of octenyl succinate (B1194679) derivatives typically involves the esterification of a hydroxyl-containing substrate with 3-octenylsuccinic anhydride (OSA). While OSA can be synthesized separately, it is most commonly generated and used in situ or handled as a reagent in an aqueous slurry method. This approach involves dispersing a substrate, such as starch, dextran, or gum arabic, in water to form a slurry. nih.gov The reaction is conducted under controlled, mildly alkaline conditions, which facilitates the esterification reaction between the hydroxyl groups of the substrate and the anhydride group of OSA. researchgate.net
The process generally begins by preparing a substrate slurry, typically with a concentration ranging from 25% to 40% (w/w). nih.govmdpi.com The pH of this mixture is then adjusted to a specific alkaline level. OSA is introduced slowly and dropwise into the agitated slurry. upm.edu.my Throughout the addition and subsequent reaction period, the pH is carefully monitored and maintained at the desired setpoint by the continuous addition of a dilute alkaline solution, most commonly sodium hydroxide (B78521) (NaOH). nih.gov This control is crucial because the reaction consumes the base and the hydrolysis of OSA can cause the pH to drop. Once the reaction is complete, the pH is neutralized with an acid like hydrochloric acid (HCl) to quench the reaction. nih.gov The resulting modified product is then typically purified through washing with water and alcohol, followed by centrifugation and drying.
The efficiency and yield of the OSA esterification reaction are highly dependent on several key parameters, including temperature, reaction time, and pH. Optimization of these variables is critical to maximize the degree of substitution (DS)—the average number of hydroxyl groups substituted per monomer unit of the substrate—and the reaction efficiency (RE), which compares the actual DS to the theoretical maximum. nih.gov
| Substrate | Optimal Temperature (°C) | Reference |
|---|---|---|
| Early Indica Rice Starch | 33.4 | nih.gov |
| Gum Arabic | 33 | spkx.net.cn |
| Turmeric Starch | 40 | mdpi.com |
| Wheat Starch | 35 | mdpi.com |
The duration of the reaction directly impacts the extent of esterification and, consequently, the final yield or degree of substitution. The reaction kinetics show that the DS generally increases with time up to a certain point, after which it may plateau as the accessible reactive sites on the substrate become saturated or the concentration of unhydrolyzed OSA diminishes. Optimization studies have identified varying optimal reaction times. For example, a reaction period of 4 hours was found to be optimal for modifying early Indica rice starch, achieving a high reaction efficiency of 81.0%. nih.gov In another study involving turmeric starch, a longer time of 5 hours was determined to be ideal. mdpi.com Conversely, the modification of gum arabic required a shorter period of 130 minutes. spkx.net.cn Research on pearl millet starch showed a progressive increase in DS and reaction efficiency as the reaction time was extended from 2 to 5 hours. researchgate.net
| Substrate | Optimal Reaction Time | Resulting DS | Reference |
|---|---|---|---|
| Early Indica Rice Starch | 4 hours | 0.0188 | nih.gov |
| Turmeric Starch | 5 hours | 0.0282 | mdpi.com |
| Gum Arabic | 130 minutes | N/A (Grafting Rate: 1.99%) | spkx.net.cn |
| Sago Starch | 9.65 hours | 0.0131 (predicted) | upm.edu.my |
| Pearl Millet Starch (5h) | 5 hours | 0.022 | researchgate.net |
Maintaining a stable, mildly alkaline pH is arguably the most critical factor in the conventional aqueous synthesis method. The esterification of hydroxyl groups with OSA proceeds efficiently under slightly basic conditions, which activate the hydroxyl groups on the substrate, making them more nucleophilic. researchgate.net The optimal pH typically falls within the range of 7.5 to 9.0. mdpi.comgoogle.com For instance, the modification of early Indica rice starch was optimized at a pH of 8.4, while wheat starch modification was conducted at a pH of 8.5–9.0. nih.govmdpi.com A study on sago starch found a slightly lower optimal pH of 7.26. fstjournal.com.br
The control mechanism involves the continuous, metered addition of a base, such as a 3% sodium hydroxide (NaOH) solution, throughout the reaction. nih.gov A pH meter is used to monitor the slurry in real-time, and the base is added as needed to counteract the drop in pH that occurs as the reaction proceeds. This precise control is necessary to ensure the reaction environment favors esterification over the competing hydrolysis of OSA, which is also accelerated under alkaline conditions but becomes more dominant at higher pH values. The reaction is typically terminated by adjusting the pH to a neutral or slightly acidic level (e.g., 6.5) with an acid. nih.gov
| Substrate | Optimal pH | Reference |
|---|---|---|
| Early Indica Rice Starch | 8.4 | nih.gov |
| Sago Starch | 7.26 | fstjournal.com.br |
| Turmeric Starch | 8.0 | mdpi.com |
| Wheat Starch | 8.5 - 9.0 | mdpi.com |
| High-Amylose Japonica Rice Starch | 8.5 | mdpi.com |
In the conventional aqueous slurry method, the reaction is base-catalyzed, with the hydroxide ions from NaOH acting as the catalyst to deprotonate the substrate's hydroxyl groups. While effective, this system must be carefully managed to minimize the primary by-product: octenyl succinic acid, which forms from the hydrolysis of OSA in water. The low solubility of OSA in water can lead to poor reaction efficiency, as the reaction predominantly occurs on the surface of the substrate granules.
To improve reaction efficiency and reduce by-products, various strategies have been explored. The optimization of pH, temperature, and reaction time is the primary method to favor esterification over hydrolysis. Alternative methodologies have also been investigated, such as using enzymatic catalysts (e.g., lipase) in ionic liquid media or employing ultrasonic assistance. researchgate.net Ultrasonic treatment has been shown to increase the degree of substitution and reaction efficiency while drastically reducing reaction time, potentially by improving the dispersion of OSA in the aqueous phase. In the synthesis of the parent alkenyl succinic anhydrides, the use of polymerization inhibitors and phenolic antioxidants has been shown to reduce side reactions at the high temperatures required for the direct ene reaction between an olefin and maleic anhydride. google.com However, for the common laboratory esterification using pre-formed OSA, controlling hydrolysis through optimized aqueous conditions remains the key focus.
Confirmation of a successful esterification reaction, and thus the consumption of the anhydride functionality, is typically achieved through spectroscopic techniques, primarily Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
FT-IR spectroscopy is a widely used method to verify the introduction of the octenyl succinate group onto the substrate backbone. The formation of the ester bond results in the appearance of new, characteristic absorption peaks in the infrared spectrum of the product. A distinct peak around 1730 cm⁻¹ is indicative of the stretching vibration of the ester carbonyl group (C=O). mdpi.comresearchgate.netnih.gov Additionally, a peak often appears near 1570 cm⁻¹, which corresponds to the asymmetric stretching vibration of the carboxylate group (RCOO⁻), confirming the ring-opening of the anhydride and formation of the ester. researchgate.net
NMR spectroscopy provides more detailed structural information and can be used to both confirm the modification and quantify the degree of substitution. In ¹H NMR analysis of the modified product, new signals corresponding to the protons of the octenyl chain's methyl, methylene, and vinyl groups appear, providing definitive evidence of the covalent attachment of the OSA moiety. nih.gov
Reaction Parameters and Optimization Studies
Advanced Synthetic Routes and Process Innovations for OSA Derivatives
Innovations in the synthesis of octylsuccinic anhydride (OSA) and its derivatives are moving beyond traditional methods to embrace greener and more sophisticated process engineering. These advancements aim to enhance reaction efficiency, improve product purity, and reduce the environmental footprint of production.
Environmentally Benign Synthesis Approaches
The principles of green chemistry are being actively applied to the synthesis of octylsuccinic anhydride and its derivatives, leading to the development of cleaner and more sustainable manufacturing processes. Key areas of innovation include the elimination of volatile organic solvents and the adoption of greener solvent alternatives.
Solvent-free synthesis represents a significant leap forward in the environmentally conscious production of alkenyl succinic anhydrides. One of the primary methods employed is the 'ene' reaction, which involves the reaction of an alkene (like 1-octene) with maleic anhydride at elevated temperatures. By eliminating the solvent, this approach not only reduces waste but can also enhance reaction kinetics.
Reactive extrusion is a particularly promising solvent-free technique. aimplas.net This method utilizes an extruder as a continuous reactor, where the reactants are mixed and heated under high shear, promoting the chemical reaction in the absence of a solvent. aimplas.net This process is highly efficient, offering reduced reaction times and enabling the continuous production of anhydride-modified polymers. For instance, the radical grafting of maleic anhydride onto polyolefins is a well-established reactive extrusion process that can be adapted for octylsuccinic anhydride. aimplas.net
Another solvent-free approach is mechanochemistry, where mechanical energy from ball milling is used to drive the reaction. This technique has been successfully applied to the synthesis of various organic compounds and holds potential for the production of octylsuccinic anhydride, particularly in solid-state reactions.
Table 1: Comparison of Solvent-Free Synthesis Methods for Anhydrides
| Method | Description | Advantages |
|---|---|---|
| Thermal 'Ene' Reaction | Direct reaction of an alkene and maleic anhydride at high temperatures without a solvent. | Simple, high atom economy, no solvent waste. |
| Reactive Extrusion | Continuous process using an extruder as a reactor. aimplas.net | Solvent-free, rapid, continuous production, efficient mixing. aimplas.net |
| Mechanochemistry (Ball Milling) | Use of mechanical force to induce chemical reactions in the solid state. | Solvent-free, can be performed at room temperature, applicable to solid reactants. |
While solvent-free methods are ideal, some processes may still require a liquid medium. In such cases, the focus shifts to "green solvents" that are less hazardous to human health and the environment compared to traditional organic solvents.
Ionic liquids (ILs) have emerged as a promising class of green solvents for the synthesis of OSA derivatives. mdpi.com They are non-volatile, have high thermal stability, and their properties can be tuned by modifying the cation and anion. mdpi.com For example, the modification of microcrystalline cellulose (B213188) with dodecenyl succinic anhydride (a related alkenyl succinic anhydride) has been successfully carried out in a twin-screw extruder using the ionic liquid 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) as a reaction medium. researchgate.net This process demonstrates the potential of ionic liquids to act as both a solvent and a plasticizer in the synthesis of polymer-bound anhydrides. researchgate.net
The biosynthesis of octenyl succinic anhydride (OSA) starch has also been investigated using ionic liquids as reaction media. In one study, waxy maize starch was pretreated in 1-butyl-3-methylimidazolium chloride and then esterified with OSA in 1-octyl-3-methylimidazolium nitrate (B79036) using an enzyme catalyst.
Table 2: Examples of Green Solvents in OSA Derivative Synthesis
| Green Solvent | Application | Key Findings |
|---|---|---|
| Ionic Liquids (e.g., [Bmim]Cl) | Modification of cellulose with dodecenyl succinic anhydride via reactive extrusion. researchgate.net | The ionic liquid acts as a plasticizer and reaction medium, enabling a homogeneous modification process. researchgate.net |
| Ionic Liquids (e.g., 1-octyl-3-methylimidazolium nitrate) | Enzymatic synthesis of OSA-starch. | Ionic liquids can serve as effective media for biocatalytic reactions involving OSA, offering an alternative to traditional organic solvents. |
Polymer-Bound Octylsuccinic Anhydride Synthesis Methodologies
The immobilization of octylsuccinic anhydride onto polymeric supports creates functional materials with a wide range of applications, from reactive compatibilizers to solid-phase reagents. The synthesis of these materials often involves the grafting of OSA or its precursors onto a pre-existing polymer backbone.
The esterification of polysaccharides with octylsuccinic anhydride is a well-documented method for creating polymer-bound derivatives. Natural polymers such as starch, cashew gum, and fenugreek gum have been successfully modified with OSA. nih.govsemanticscholar.orgscilit.com The reaction is typically carried out by suspending the polymer in a suitable medium (often aqueous or a polar organic solvent like dimethyl sulfoxide) and adding OSA. semanticscholar.org The degree of substitution, which dictates the properties of the final product, can be controlled by adjusting the reaction conditions, such as the ratio of reactants, temperature, and reaction time. nih.gov
For synthetic polymers, particularly polyolefins like polyethylene and polypropylene, the grafting of maleic anhydride is a common industrial practice that can be conceptually extended to octylsuccinic anhydride. acs.orgresearchgate.net This is often achieved through reactive extrusion, where a free-radical initiator is used to create active sites on the polymer chain that can then react with the anhydride. researchgate.net The resulting anhydride-grafted polymer combines the properties of the base polymer with the reactivity of the anhydride group.
Table 3: Synthesis of Polymer-Bound Octylsuccinic Anhydride Derivatives
| Polymer Backbone | Synthesis Method | Key Features |
|---|---|---|
| Starch | Aqueous slurry reaction. researchgate.net | Creates an amphiphilic polymer used as an emulsifier and encapsulating agent. researchgate.net |
| Cashew Gum | Reaction in dimethyl sulfoxide (B87167) at elevated temperatures. semanticscholar.org | Produces a hydrophobically modified polysaccharide with potential applications as a thickener and emulsifier. semanticscholar.org |
| Polypropylene | Reactive extrusion with a free-radical initiator. researchgate.net | Yields a functionalized polyolefin that can act as a compatibilizer in polymer blends and composites. researchgate.net |
Upcycling Strategies for Polymeric Precursors via Octylsuccinic Anhydride Integration
The chemical reactivity of octylsuccinic anhydride makes it a valuable tool for the upcycling of waste polymers. By grafting OSA onto polymer chains, it is possible to introduce functionality that can improve the compatibility of mixed plastic waste streams, thereby enhancing the properties of the recycled material.
Maleic anhydride-grafted polyolefins (such as PE-g-MAH and PP-g-MAH) are widely used as compatibilizers in the recycling of polymer blends, for example, in polyethylene/polyamide multilayer films. mdpi.commdpi.com The anhydride groups can react with functional groups in other polymers (like the amine groups in polyamide), forming covalent bonds at the interface and improving the adhesion between the immiscible polymer phases. mdpi.comresearchgate.net This results in a recycled material with improved mechanical properties. mdpi.com The same principle applies to octylsuccinic anhydride, which can be used to create compatibilizers for upcycling various polymer blends.
Reactive extrusion is the key enabling technology for this upcycling strategy. aimplas.net It allows for the direct modification of waste plastic streams with octylsuccinic anhydride in a continuous, solvent-free process. This in-situ functionalization is an efficient way to produce compatibilized polymer blends from recycled feedstocks. For example, ternary blends of an ethylene-glycidyl methacrylate copolymer, a maleic anhydride-grafted polypropylene, and low-density polyethylene can be reactively compounded to create recyclable insulation materials with enhanced thermomechanical properties. acs.org
Table 4: Upcycling Applications of Anhydride-Grafted Polymers
| Upcycling Application | Role of Anhydride-Grafted Polymer | Resulting Improvement |
|---|---|---|
| Compatibilization of PE/PA blends | Forms covalent bonds between polyethylene and polyamide chains. mdpi.com | Enhanced interfacial adhesion and improved mechanical properties of the recycled blend. mdpi.com |
| Filler/Polymer Composites | Improves the compatibility between hydrophilic fillers (e.g., artificial marble waste) and a hydrophobic polymer matrix (e.g., LLDPE). mdpi.com | Increased mechanical strength and higher possible filler content in the composite material. mdpi.com |
| Recyclable Thermoset-like Materials | In-situ formation of a copolymer network during reactive compounding. acs.org | Creates a recyclable material with improved creep resistance at elevated temperatures. acs.org |
Molecular Mechanisms of Biopolymer Modification by Octylsuccinic Acid Derivatives
Starch Esterification with Octenylsuccinic Anhydride (B1165640)
Starch, a polysaccharide composed of amylose (B160209) and amylopectin (B1267705), is widely used in various industries. conicet.gov.ar However, native starch has limitations such as poor process tolerance and shelf stability. conicet.gov.ar Chemical modification through esterification with octenyl succinic anhydride (OSA) addresses these shortcomings by introducing new functional groups to the starch molecule. conicet.gov.armdpi.com This reaction is typically carried out in an aqueous slurry under mild alkaline conditions. conicet.gov.armdpi.com
The fundamental chemistry of starch modification with OSA involves the substitution of the hydroxyl (-OH) groups present on the glucose units of the starch polymers. conicet.gov.armdpi.com The reaction occurs between the anhydride group of OSA and the hydroxyl groups of starch, forming an ester linkage. mdpi.comacs.org This reaction is believed to happen predominantly on the surface and in the amorphous regions of the starch granules. conicet.gov.arconicet.gov.ar The hydroxyl groups at the C-2, C-3, and C-6 positions of the anhydroglucose (B10753087) units are the primary sites for this esterification. mdpi.com
The esterification of starch with OSA is a key process for imparting an amphiphilic nature to the polymer. conicet.gov.armdpi.com The octenyl group introduced is hydrophobic (lipophilic), while the succinic acid portion contains a hydrophilic carboxyl group. mdpi.comresearchgate.net This dual characteristic allows the modified starch to act as an effective emulsifier and stabilizer in various applications. conicet.gov.arresearchgate.net The introduction of these groups alters the molecular structure, leading to changes in properties such as increased solubility and swelling power. mdpi.com The hydrophobic octenyl groups weaken the internal hydrogen bonding within the starch granules, making them more susceptible to swelling and gelatinization at lower temperatures. scielo.br
The product of the esterification reaction between starch and octenyl succinic anhydride is known as octenyl succinylated starch (OS-starch) or starch octenyl succinate (B1194679). conicet.gov.arclausiuspress.com This modified starch is a hydrocolloid with distinct amphiphilic properties. conicet.gov.arebiohippo.com The synthesis typically involves suspending granular starch in water and adding OSA dropwise while maintaining a slightly alkaline pH. researchgate.netclausiuspress.com The resulting OS-starch exhibits a range of improved functionalities, including enhanced emulsifying capacity, increased paste viscosity, and improved freeze-thaw stability. conicet.gov.arnih.gov The degree of substitution (DS), which indicates the average number of hydroxyl groups substituted per glucose unit, is a critical parameter that influences the properties of the final OS-starch product. mdpi.com
The efficiency of the esterification reaction and the properties of the resulting OS-starch are significantly influenced by various reaction conditions. Key parameters include pH, temperature, reaction time, and the concentration of reactants. nih.govupm.edu.my Optimizing these conditions is crucial for achieving the desired degree of substitution and reaction efficiency. nih.gov
| Starch Source | Optimal pH for Esterification | Reference |
| Sago Starch | 7.20 | upm.edu.my |
| Early Indica Rice Starch | 8.4 | nih.gov |
| Wheat Starch | 8.5-9.0 | mdpi.com |
| Waxy Rice Starch | 8.5 | mdpi.com |
Temperature is another crucial parameter that affects the kinetics of the esterification reaction. nih.gov Generally, increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures can promote the hydrolysis of the anhydride and may also lead to the gelatinization of the starch granules, which can negatively impact the modification process. conicet.gov.ar Research has indicated that the optimal temperature for OSA modification is often in the range of 25°C to 40°C. conicet.gov.armdpi.com For example, a study on early Indica rice starch determined the optimal reaction temperature to be 33.4°C. nih.gov Another study on turmeric starch found the optimal temperature to be 40°C. mdpi.com
| Starch Source | Optimal Temperature for Esterification (°C) | Reference |
| Early Indica Rice Starch | 33.4 | nih.gov |
| Turmeric Starch | 40 | mdpi.com |
| Sago Starch | 35 | fstjournal.com.br |
| Wheat Starch | 35 | mdpi.com |
Influence of Reaction Conditions on Modification Efficacy
Starch Concentration and OSA Ratio Optimization
The efficiency of starch modification with octenyl succinic anhydride (OSA) is critically dependent on the reaction conditions, particularly the concentration of starch and the ratio of OSA used. upm.edu.mynih.gov Optimization of these parameters is essential to maximize the degree of substitution (DS)—the average number of hydroxyl groups substituted per glucose unit—while maintaining reaction efficiency. Research indicates that the DS tends to increase linearly with a higher concentration of OSA relative to the starch amount. upm.edu.mynih.gov This is attributed to the greater availability of the anhydride molecules to react with the hydroxyl groups on the starch granules. mdpi.com
However, simply increasing the OSA concentration does not always lead to a proportional increase in DS, which can result in reduced reaction efficiency and higher costs. conicet.gov.ar Therefore, a balance must be struck. Studies have focused on optimizing these conditions for various starch sources using response surface methodology (RSM) to identify the ideal parameters. upm.edu.mynasjournal.org.ngajol.info For instance, an optimal set of conditions for modifying cooking banana starch was identified as using a 3.32% OSA concentration with a reaction time of 32.04 minutes at a pH of 8, which was predicted to yield an optimal amylose-amylopectin ratio. nasjournal.org.ngajol.infonasjournal.org.ng In another study on sago starch, the optimal conditions for achieving the highest DS (0.0120) were found to be an OSA concentration of 5.00%, a pH of 7.20, and a reaction time of 9.65 hours. upm.edu.my
The Food and Drug Administration (FDA) in the United States has approved OSA for modifying food starch, with the stipulation that the amount used must not exceed 3% of the starch's dry weight. nih.govnih.govmyfoodresearch.com This regulatory limit is a key consideration in optimization studies for food applications.
Table 1: Optimization of Reaction Conditions for OSA-Starch Modification
| Starch Source | OSA Concentration (%) | pH | Reaction Time | Key Outcome | Reference(s) |
| Cooking Banana Starch | 3.32 | 8 | 32.04 mins | Predicted amylose-amylopectin ratio of 0.806 | nasjournal.org.ng, nasjournal.org.ng, ajol.info |
| Sago Starch | 5.00 | 7.20 | 9.65 h | Degree of Substitution (DS) of 0.0120 | upm.edu.my |
| Waxy Maize Starch | 0 - 3.0 | 8.0 | 24 h | Linear increase in DS with OSA concentration | nih.gov |
| Sago Starch | 2.5 | 7.20 | 9 h | Comparison of pre-treated starches | myfoodresearch.com |
Solvent Polarity Considerations
The choice of solvent plays a pivotal role in the synthesis of octenyl succinic anhydride (OSA) modified starch, primarily because of the inherent properties of the reactants. Starch is hydrophilic, while OSA is hydrophobic, which creates challenges for the reaction in a single solvent system. researchgate.net The reaction is typically carried out in an aqueous slurry, where OSA exists as large oily droplets, limiting its penetration into the starch granules and resulting in low reaction efficiency and uneven substitution. mdpi.com
The polarity of the solvent system directly impacts the dispersibility of the starch and the accessibility of OSA to the starch molecules. The poor dispersibility of native starch nanoparticles in nonpolar solvents is a significant limitation. nih.govplos.org However, modification with OSA introduces hydrophobic octenyl groups, imparting an amphiphilic character to the starch. researchgate.netnih.govplos.org This increased hydrophobicity improves the dispersibility of the modified starch in mixtures of water and nonpolar solvents like toluene, chloroform, and dichloromethane. nih.govplos.org The degree of this improved dispersibility in water-nonpolar solvent mixtures has been shown to increase with a higher degree of substitution (DS). researchgate.netnih.gov
To overcome the limitations of aqueous systems, alternative solvents have been explored. Using dimethyl sulfoxide (B87167) (DMSO) as a solvent can lead to a significantly higher DS compared to reactions in water. mdpi.com More recently, ionic liquids, such as 1-butyl-3-methylimidazolium chlorine, have been investigated as novel "green" solvents for the biosynthesis of OSA-modified waxy maize starch, offering a different medium for the reaction. science.gov
Table 2: Effect of Solvents on OSA-Starch Synthesis and Properties
| Solvent System | Starch Type | Key Finding | Reference(s) |
| Water/Toluene, Water/Dichloromethane, Water/Chloroform | Taro Starch Nanoparticles | OSA modification improves dispersibility in water/nonpolar solvent mixtures. | nih.gov, plos.org |
| Dimethyl Sulfoxide (DMSO) | Not specified | Significantly higher Degree of Substitution (DS) achieved compared to water. | mdpi.com |
| Ionic Liquids (e.g., 1-butyl-3-methylimidazolium chlorine) | Waxy Maize Starch | Investigated as a novel reaction medium for OSA-starch biosynthesis. | science.gov |
Pre-treatment Strategies for Enhanced Starch Reactivity
To improve the efficiency of esterification with octenyl succinic anhydride (OSA), various pre-treatment strategies are employed. conicet.gov.ar Native starch granules possess a dense, semi-crystalline structure that restricts the penetration of chemical reagents, leading to lower reaction efficiency. researchgate.net Pre-treatment methods aim to disrupt or alter this structure, increasing the surface area and accessibility of hydroxyl groups for reaction. conicet.gov.armdpi.com These strategies can be broadly categorized as mechanical, ultrasonic, enzymatic, and chemical.
Mechanical Pretreatment (e.g., Ball Milling, High-Speed Shear)
Mechanical pre-treatments apply physical force to alter the structure of starch granules. mdpi.com Methods like ball milling, jet milling, and high-speed shear are used to destroy the crystalline structure, increase the specific surface area, and enhance the reactivity of the starch. conicet.gov.armdpi.com
High-speed shear treatment, for example, has been shown to significantly improve both the degree of substitution (DS) and reaction efficiency (RE). conicet.gov.ar One study reported that using a high-speed shear treatment at 10,000 rpm, as opposed to conventional mechanical stirring at 500 rpm, increased the RE from 78.45% to 86.86%. conicet.gov.ar This improvement is attributed to the cavitation effect, which not only increases the surface area by damaging the granule surface but also reduces the size of OSA droplets, thereby facilitating their penetration into the starch granules. conicet.gov.ar Similarly, jet milling is another effective pretreatment that uses mechanical force to create starch particles with irregular morphology, which has been shown to increase the efficiency of the subsequent esterification with OSA. mdpi.com
Table 3: Effects of Mechanical Pretreatment on OSA Modification
| Pretreatment Method | Key Effect on Starch Granule | Impact on OSA Modification | Reference(s) |
| High-Speed Shear (10,000 rpm) | Granule surface destruction, increased surface area | Increased Reaction Efficiency by ~11%; enhanced DS | conicet.gov.ar |
| Jet Milling | Creation of irregular particle morphology | Increased esterification efficiency; improved transparency and emulsification of final product | mdpi.com |
| Ball Milling | Destruction of crystalline structure | Improves the reaction activity of starch granules | mdpi.com |
Ultrasonic Pretreatment Effects on Granule Structure
Ultrasonic pretreatment is a physical modification method that uses high-frequency sound waves to induce cavitation in a starch slurry. scielo.brhielscher.com This process generates strong mechanical and shear forces, which have profound effects on the starch granule structure. mdpi.comresearchgate.netscielo.br The primary effect is the creation of pores, fissures, and cracks on the surface of the granules. scielo.br Ultrasound tends to disrupt the less-ordered amorphous regions of the starch granule more readily than the dense crystalline regions. scielo.br
This physical damage to the granule surface and internal structure increases its porosity and facilitates the penetration of water and OSA molecules into the granule's interior. mdpi.com The mechanochemical effect of ultrasound may also generate free radicals, which can increase the number of active sites available for the esterification reaction. mdpi.com Consequently, ultrasonic pretreatment has been shown to significantly increase both the degree of substitution (DS) and the reaction efficiency (RE) of the OSA modification process. mdpi.comresearchgate.net For example, studies on adlay seed starch found that ultrasonic pretreatment resulted in a DS that was 22.3-51.1% higher than that of starch modified without pretreatment. nih.gov This approach is considered a "green technology" as it can enhance reaction rates and efficiency, often in less time and without fundamentally altering the desirable molecular characteristics of the starch. hielscher.com
Enzymatic Pre-hydrolysis for Altered Molecular Size
Enzymatic pre-hydrolysis is a biochemical strategy used to modify starch's molecular structure before esterification with octenyl succinic anhydride (OSA). This method employs enzymes like amylases to break down the starch polymers, altering molecular size and structure to enhance reactivity. conicet.gov.argoogle.com For instance, α-amylase can be used to create pores in starch granules, thereby increasing the surface area and theoretically promoting the access of chemical reagents to the granule's interior. conicet.gov.ar
Other enzymes are also used. Pullulanase, α-amylase, and β-amylase can be used in combination with oxidative degradation to produce low-viscosity OSA-starch. google.com Partial enzymatic hydrolysis is also a method to create OSA starches with a reduced molecular weight, which improves their solubility in water. nih.gov
Table 4: Effects of Enzymatic Pre-hydrolysis on OSA Modification
| Enzyme/Method | Starch Source | Effect on Starch Structure | Impact on OSA Modification | Reference(s) |
| α-amylase | Corn Starch | Induces pore formation, increases surface area | Lower Degree of Substitution (DS) reported in one study | conicet.gov.ar |
| Immobilized α-amylase Nanoflower | Not specified | Selectively hydrolyzes amylopectin, protects amylose | High DS (0.0213), excellent emulsifying properties | nih.gov, researchgate.net |
| STARGEN™ enzyme | Sago Starch | Enzymatic hydrolysis | Significantly increased DS compared to native | myfoodresearch.com |
| Pullulanase, α-amylase, β-amylase | Not specified | Debranching and enzymatic hydrolysis (often combined with oxidation) | Production of low-viscosity OSA-starch | google.com |
Oxidative Pretreatment for Viscosity Modulation
A significant challenge with some modified starches is their high viscosity, which can be undesirable for certain applications. Oxidative pretreatment is a chemical method used specifically to modulate and reduce the viscosity of the starch before it undergoes esterification with octenyl succinic anhydride (OSA). google.comgoogle.com This process typically involves treating a starch emulsion with an oxidizing agent. google.com
Commonly used oxidizing agents include hydrogen peroxide (H₂O₂) or calcium hypochlorite (B82951). google.comgoogle.com The process involves first creating a low-viscosity oxidized starch through the reaction with the oxidant. google.com This oxidized starch is then subjected to the esterification reaction with OSA. google.comgoogle.com For example, one method describes adjusting a starch emulsion to a pH of 8.0-8.5, adding an H₂O₂ solution to oxidize the starch, and then neutralizing it before proceeding to the esterification step. google.com Another patented method uses calcium hypochlorite for oxidation, followed by enzymatic hydrolysis, to prepare a water-soluble, low-viscosity OSA-starch. google.com
The primary advantage of this dual-modification strategy is the production of a final product that retains the amphiphilic benefits of OSA modification but with a significantly lower viscosity, expanding its range of potential applications. google.com
Alternative Starch Modification Techniques
While the conventional method for starch modification with OSA involves an aqueous slurry reaction under alkaline conditions, several alternative techniques have been developed to enhance reaction efficiency, reduce environmental impact, and achieve specific functionalities. conicet.gov.arpreprints.org
The dry method of esterification offers a water-free alternative to the conventional aqueous slurry method. conicet.gov.arpreprints.org In this process, starch is first treated with an alkali and then reacted with octenyl succinic anhydride without the presence of water. conicet.gov.aroup.com This method can be more cost-effective and produce less pollution; however, it may suffer from low uniformity and require high reaction temperatures. oup.com One approach involves mixing dry starch with an alkali, adjusting the moisture content, adding the acid anhydride, and then applying heat to facilitate the reaction. oup.com Another variation utilizes dry media milling, where the mechanical forces generated increase the surface area of the starch granules and disrupt their crystalline structure. This exposes more reactive sites for esterification, leading to a higher degree of substitution (DS). conicet.gov.ar For instance, reacting cassava starch with 8% OSA and sodium carbonate in a customized ball mill at 60°C achieved a high DS of 0.0295 in just 30 minutes. conicet.gov.ar
Table 1: Comparison of Dry Method Esterification Techniques
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Heat Application | Dry starch is mixed with alkali, moisture is adjusted, and heat is applied after adding OSA. oup.com | Lower cost, less pollution. oup.com | Low uniformity, high synthesis temperature. oup.com |
| Dry Media Milling | Starch, OSA, and an alkali are reacted in a ball mill. conicet.gov.ar | Low cost, simple technology, environmentally friendly (solvent-free). conicet.gov.ar | Granule damage/fracture, reduction in crystallinity. conicet.gov.ar |
The organic suspension method replaces water with an organic liquid as the dispersion medium for the esterification reaction. conicet.gov.arpreprints.org This technique is particularly useful for achieving higher degrees of substitution. google.com However, the use of organic solvents often makes this method expensive and raises environmental concerns. oup.com Pyridine has been a preferred solvent and catalyst for producing high DS starch esters in non-aqueous systems. google.com The choice of solvent can significantly impact the reaction and the properties of the resulting modified starch.
Microwave-assisted synthesis has emerged as a rapid and efficient method for starch esterification. coacechemical.comresearchgate.net This technique utilizes microwave radiation to generate heat within the reaction medium, leading to significantly shorter reaction times compared to conventional heating. researchgate.netmdpi.com For this method, starch is typically pre-activated under alkaline conditions (e.g., pH 8.0-8.5) before being subjected to microwave irradiation with OSA. conicet.gov.arresearchgate.net For example, modification of activated cassava starch with 20% OSA under microwave radiation for just 7 minutes can yield a degree of substitution as high as 0.045. coacechemical.comresearchgate.net This rapid heating can provide more energy to break the covalent bonds in the glucose units of starch. mdpi.com The resulting microwave-assisted OSA-modified starch has shown improved properties as a compatibilizer in polymer blends. researchgate.netmdpi.com
Table 2: Research Findings on Microwave-Assisted Esterification of Starch with OSA
| Starch Source | OSA Concentration | Reaction Time | Degree of Substitution (DS) | Reference |
|---|---|---|---|---|
| Cassava | 20% | 7 min | ~0.045 | coacechemical.comresearchgate.net |
| Pea | Not specified | Not specified | Not specified | researchgate.net |
A greener approach to starch modification involves the use of enzymatic catalysts in ionic liquid (IL) media. conicet.gov.arnih.gov Ionic liquids are considered environmentally friendly solvents due to their low toxicity, non-flammability, and recyclability. conicet.gov.ar In this method, starch is first pretreated in an ionic liquid to disrupt its granular structure and increase reactivity. nih.gov Subsequently, an enzyme, such as lipase (B570770), catalyzes the esterification reaction with OSA in another ionic liquid. nih.gov For instance, waxy maize starch pretreated in 1-butyl-3-methylimidazolium chloride and then esterified with OSA in 1-octyl-3-methylimidazolium nitrate (B79036) using Novozyme 435 as a catalyst at 50°C for 3 hours achieved a DS of 0.0130. nih.gov This method, however, can lead to the destruction of the starch granule structure and a loss of crystallinity. conicet.gov.arnih.gov The potential for lipase inactivation and the costs associated with IL recycling are also considerations. conicet.gov.ar
Table 3: Parameters for Enzymatic Catalysis of Starch Modification in Ionic Liquids
| Parameter | Condition |
|---|---|
| Starch Source | Waxy Maize Starch nih.gov |
| Pretreatment IL | 1-butyl-3-methylimidazolium chloride nih.gov |
| Reaction IL | 1-octyl-3-methylimidazolium nitrate nih.gov |
| Catalyst | Novozyme 435 (lipase) nih.gov |
| Starch Concentration | 5 wt% nih.gov |
| Lipase Dosage | 1 wt% (based on IL weight) nih.gov |
| Temperature | 50 °C nih.gov |
| Reaction Time | 3 h nih.gov |
Chitosan (B1678972) Functionalization with Octylsuccinic Anhydride
Chitosan, a polysaccharide derived from chitin, can also be functionalized with octenyl succinic anhydride to create amphiphilic derivatives with a range of potential applications, including as drug delivery systems. researchgate.netresearchgate.net
The grafting of OSA onto the chitosan backbone occurs through a direct acylation reaction. researchgate.net Under alkaline conditions, the cyclic anhydride ring of OSA opens, forming two highly reactive carboxylate groups. researchgate.net These groups can then react with the primary amine and hydroxyl groups present on the chitosan polymer chain, forming covalent amide and ester linkages, respectively. The amino group of chitosan is often protected, for example with methanesulfonic acid, before reacting with OSA to control the modification. nih.gov This grafting process introduces the hydrophobic octenyl chain onto the hydrophilic chitosan backbone, resulting in an amphiphilic polymer that can self-assemble into nanoparticles or micelles in aqueous environments. researchgate.netnih.gov The degree of substitution, which can be controlled by the reaction conditions, influences the properties of the resulting OSA-modified chitosan. nih.gov
pH-Responsive Modification Strategies
The introduction of the carboxyl group from octylsuccinic anhydride imparts a distinct pH-responsive character to the modified biopolymers. acs.org This functionality is central to various targeted applications, particularly in drug delivery and the creation of "smart" materials. The carboxyl group has a specific pKa value, and its state of ionization is dependent on the pH of the surrounding medium.
In alkaline environments, the carboxyl group is deprotonated, carrying a negative charge (COO-). This leads to increased electrostatic repulsion between the polymer chains, enhancing solubility and swelling. mdpi.com Conversely, in acidic conditions below its pKa, the carboxyl group becomes protonated (COOH), reducing its charge and hydrophilicity. This can lead to aggregation, precipitation, or a change in the conformation of the biopolymer.
This pH-dependent behavior is exploited in various strategies. For instance, chitosan, a cationic polysaccharide, can be modified with OSA to create amphiphilic derivatives. nih.govcabidigitallibrary.org These modified chitosans can form nanoparticles that are stable at physiological pH (7.4) but may exhibit faster release of encapsulated substances in the slightly acidic microenvironments often found in tumors or inflamed tissues (pH ~6.0). researchgate.net This is because the change in pH alters the ionization state of both the amino groups of chitosan and the newly introduced carboxyl groups, leading to changes in the nanoparticle structure and subsequent release of the payload. researchgate.netmdpi.com Similarly, OSA-modified starch has been used to create microcapsules that demonstrate pH-responsive release, accelerating the release of core materials at a pH of 5. mdpi.comresearchgate.net
The pH also plays a critical role during the modification process itself. The reaction of OSA with biopolymers like starch is typically carried out under controlled alkaline conditions (pH 8.5-9.0) to facilitate the esterification. mdpi.commdpi.com However, pH values that are too high (above 8.0) can promote the hydrolysis of the anhydride, which competes with the desired esterification reaction, thereby reducing the efficiency of the modification. upm.edu.myfstjournal.com.br Conversely, at pH values below 7.0, the hydroxyl groups on the biopolymer are not sufficiently activated for the nucleophilic attack on the anhydride. upm.edu.my Therefore, maintaining an optimal pH range is crucial for maximizing the degree of substitution and achieving the desired properties in the final product.
Cellulose (B213188) Nanofiber Amphiphililization via Octylsuccinic Anhydride Integration
The integration of octylsuccinic anhydride (OSA) is a prominent method for inducing amphiphilicity in cellulose nanofibers (CNFs), thereby expanding their functionality for applications such as emulsifiers and reinforcing agents in composite materials. The process involves the esterification of the hydroxyl groups on the surface of the cellulose nanofibers with OSA. This chemical modification grafts a hydrophobic octenyl chain and a hydrophilic carboxyl group onto the CNF backbone. sciopen.comacs.org
One approach involves using a deep eutectic solvent system, such as one based on triethylmethylammonium chloride and imidazole, which acts as both a swelling agent and a reaction medium for the esterification of cellulose with OSA. acs.orgnih.gov This method allows for the synthesis of amphiphilic cellulose nanofibers (ACNFs) with varying degrees of substitution (DS), which can be controlled by adjusting the molar ratio of OSA to the anhydroglucose units (AGU) of cellulose. acs.orgnih.gov For example, using OSA-to-AGU molar ratios of 0.5:1, 1:1, and 1.5:1 has resulted in ACNFs with DS values ranging from 0.24 to 0.66. acs.org
The successful grafting of OSA onto the CNF backbone has been confirmed by analytical techniques such as Fourier transform infrared (FTIR) spectroscopy, which shows the appearance of a characteristic carbonyl peak around 1730 cm⁻¹, indicating the formation of an ester bond. mdpi.com The resulting ACNFs exhibit surface activity due to the balance between their inherent hydrophilic nature and the introduced hydrophobic alkyl chains. acs.org This amphiphilicity allows them to stabilize oil-in-water Pickering emulsions. sciopen.comacs.org
The properties of the resulting ACNFs are highly dependent on the DS. A higher DS value generally leads to increased hydrophobicity. acs.orgnih.gov While this can enhance properties like water contact angle in films made from these nanofibers, it can also lead to instability in aqueous dispersions if the hydrophobicity becomes too dominant. acs.org For instance, ACNFs with a very high DS may float on the surface of water, indicating a significant shift in their hydrophilic-lipophilic balance. acs.org The mechanical properties of films made from these ACNFs can also be affected, with tensile strength sometimes showing an inverse relationship with the DS value. nih.gov
| OSA:AGU Ratio | Degree of Substitution (DS) | Average Droplet Size in Emulsion (μm) | Film Tensile Strength (MPa) | Reference |
|---|---|---|---|---|
| 0.5:1 | 0.24 | 4.85 | 115 | acs.orgnih.gov |
| 1:1 | - | 5.48 | - | acs.org |
| 1.5:1 | 0.66 | - | 49.5 | acs.orgnih.gov |
Other Biopolymer Derivatization by Octylsuccinic Acid
Beyond starch and cellulose, octylsuccinic anhydride (OSA) is utilized to modify a variety of other biopolymers, imparting amphiphilic properties and enhancing their functionality for diverse applications. The fundamental reaction mechanism remains the esterification of hydroxyl or amino groups on the biopolymer with the anhydride.
Pullulan , a polysaccharide produced by the fungus Aureobasidium pullulans, has been successfully modified with OSA. nih.govresearchgate.netnih.gov This modification is typically carried out in an aqueous alkaline solution, with optimal conditions reported at a pH of 9.0. nih.gov The introduction of octenylsuccinyl groups onto the pullulan backbone improves its surface properties, reduces surface tension, and significantly enhances its emulsifying capacity. nih.govnih.gov The degree of substitution (DS) can be controlled by varying the OSA concentration, which in turn influences the emulsifying properties of the modified pullulan. nih.govresearchgate.net
Chitosan , a linear polysaccharide derived from chitin, is another biopolymer frequently derivatized with OSA. nih.govcabidigitallibrary.org The modification introduces hydrophobic octenyl groups and hydrophilic carboxyl groups, transforming the hydrophilic chitosan into an amphiphilic polymer. nih.govresearchgate.net This OSA-modified chitosan (OSA-CS) can self-assemble into nanoparticles in aqueous solutions and has been explored for its potential in drug delivery systems due to its pH-responsive nature. researchgate.net The modification can also improve the stability of nanoemulsions when OSA-CS is used as a coating material. nih.gov Furthermore, OSA-modified chitosan has been incorporated into coatings for textiles to impart hydrophobicity. nih.gov
Arabinoxylans , a type of hemicellulose found in plant cell walls, have also been modified with octyl succinic anhydride. usda.gov This modification, which can be performed in a solvent like dimethyl sulfoxide, imparts hydrophobicity to the arabinoxylan structure. usda.gov The resulting modified biopolymers have potential applications in the creation of biodegradable films for food packaging. usda.gov
Gelatin , a protein derived from collagen, has been chemically modified with OSA to improve its emulsifying properties, particularly in acidic food environments. nih.gov The succinylation reaction is typically carried out at a pH of 8.5–9.0. nih.gov This modification alters the secondary structure of the gelatin, and when combined with surfactants, it can significantly enhance the stability of oil-in-water emulsions. nih.gov
β-Cyclodextrin , a cyclic oligosaccharide, can be modified with OSA to enhance its emulsifying capability. acs.org The inherent hydrophilic nature of β-cyclodextrin is altered by the introduction of the hydrophobic octenyl chain, making the modified version (OCD) a more effective emulsifier. acs.org The presence of the carboxyl group also confers pH-sensitivity to the molecule. acs.org
| Biopolymer | Key Findings | Potential Applications | Reference |
|---|---|---|---|
| Pullulan | Modification with OSA at pH 9.0 yields a maximum degree of substitution (DS) of approximately 0.061. The resulting OSA-pullulan exhibits reduced surface tension and improved emulsifying capacity. | Emulsifiers in food and pharmaceutical industries. | nih.govnih.gov |
| Chitosan | OSA-modified chitosan forms amphiphilic polymers capable of creating pH-responsive nanoparticles for drug delivery and stable nanoemulsion coatings. | Drug delivery systems, food preservation, hydrophobic textile coatings. | researchgate.netnih.govnih.gov |
| Arabinoxylans | Modification with OSA in dimethyl sulfoxide imparts hydrophobicity. | Biodegradable food packaging films. | usda.gov |
| Gelatin | OSA modification, combined with surfactants, improves the stability of oil-in-water emulsions, especially under acidic conditions (pH 6.0). | Emulsifiers in acidic food products. | nih.gov |
| β-Cyclodextrin | Esterification with OSA significantly enhances emulsification capability and introduces pH-sensitive properties. | Emulsifiers and delivery systems. | acs.org |
Advanced Characterization and Analytical Methodologies for Octylsuccinic Acid Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy plays a pivotal role in determining the molecular structure of octylsuccinic acid and its modified forms. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental in identifying key functional groups and quantifying chemical modifications.
Fourier Transform Infrared (FTIR) Spectroscopy for Anhydride (B1165640) Group Identification
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR is particularly useful for confirming the presence of the anhydride group and monitoring its reactions. When octenyl succinic anhydride (OSA) is used to modify starches or other biopolymers, the formation of an ester bond is a key indicator of a successful reaction. plos.org
The FTIR spectrum of OSA-modified substances shows a characteristic new absorption peak around 1727 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the ester group. plos.org This peak serves as a definitive marker for the covalent linkage of the octenyl succinic moiety to the polymer backbone. The analysis is typically performed by collecting spectra over a wavelength range of 4000 to 400 cm⁻¹, with multiple scans averaged to improve the signal-to-noise ratio. plos.org This technique is instrumental in verifying the chemical modification and understanding the structure of the resulting product. plos.orgresearchgate.net
Table 1: Characteristic FTIR Absorption Peaks for OSA-Modified Materials
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| Ester Carbonyl (C=O) | ~1727 | Indicates successful esterification with Octenyl Succinic Anhydride. plos.org |
| Hydroxyl (O-H) | ~3400 (broad) | Characteristic of starch and other polysaccharides; may decrease in intensity upon modification. |
| C-H Stretching | ~2900 | Associated with the alkyl chain of the octenyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Substitution Degree Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is an indispensable technique for obtaining detailed structural information and quantifying the degree of substitution (DS) in modified biopolymers like starch. nih.gov The DS represents the average number of hydroxyl groups substituted with octenyl succinyl groups per glucose unit. plos.org
A novel ¹H NMR procedure involves dissolving the octenyl succinic anhydride (OSA)-modified starch in dimethyl-d(6) sulfoxide (B87167) (DMSO-d6). nih.gov The addition of a small amount of deuterated trifluoroacetic acid (d₁-TFA) shifts the exchangeable hydroxyl protons, resulting in a clear and well-defined spectrum. nih.gov This allows for the accurate integration of proton signals corresponding to the octenyl group and the anhydroglucose (B10753087) unit of starch, from which the DS can be calculated. nih.govusda.gov This method provides a fast and straightforward way to determine the extent of chemical modification. nih.gov
Table 2: ¹H NMR Signals for DS Calculation in OSA-Modified Starch
| Proton Signal | Chemical Shift (ppm) | Assignment |
| Olefinic protons | ~5.0-6.0 | Protons of the C=C double bond in the octenyl group. |
| Anomeric proton | ~4.5-5.5 | H-1 proton of the anhydroglucose unit. |
| Methyl protons | ~0.8-0.9 | Protons of the terminal methyl group in the octenyl chain. |
Fluorescence Spectroscopy for Interfacial Studies
Fluorescence spectroscopy is a sensitive technique used to investigate the interfacial properties of molecules. In the context of this compound derivatives, it can be employed to study their behavior at interfaces, such as in emulsions or on solid surfaces. For instance, the use of quantum dots (QDs) as donors in fluorescence resonance energy transfer (FRET) has been explored for developing solid-phase hybridization assays. nih.gov
While direct fluorescence studies on this compound itself are less common, the principles of fluorescence spectroscopy are applied to systems where OSA-modified materials act as stabilizers or encapsulants. The intrinsic fluorescence of other components or the use of fluorescent probes can provide insights into the microenvironment and the interactions occurring at the interface, which are influenced by the amphiphilic nature of the this compound moiety. nih.govacs.org
Chromatographic Separations and Quantification
Chromatographic techniques are essential for separating complex mixtures and quantifying the concentration of specific components. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used in the analysis of this compound and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying its components. google.com This technique is particularly useful for analyzing volatile and thermally stable compounds. For analysis, the organic acids are often derivatized to increase their volatility. nih.gov A common derivatization method involves converting the acids into their trimethylsilyl (B98337) (TMS) esters. nih.gov
The sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. google.com The separated components then enter the mass spectrometer, which provides detailed mass spectra that can be used for identification by comparing them to spectral libraries. nih.gov GC-MS can be used to identify and quantify impurities, byproducts, and the main components in a sample of this compound. usda.govgoogle.com
High Performance Liquid Chromatography (HPLC) for Residual this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. It is the method of choice for determining the amount of residual, unreacted octenyl succinic acid in modified products. fao.org The analysis often involves the derivatization of the this compound to enhance its detection by UV or fluorescence detectors. fao.org
A typical HPLC method involves extracting the residual this compound from the sample, followed by derivatization. fao.org The derivatized sample is then injected into the HPLC system. The separation is achieved on a suitable column, such as a reversed-phase C18 column, using a mobile phase gradient. sielc.com The concentration of the residual this compound is determined by comparing the peak area or height to a standard curve prepared from known concentrations of the analyte. fao.org This analysis is crucial for ensuring that the amount of residual octenyl succinic acid in food-grade modified starches does not exceed regulatory limits. fao.org
Table 3: HPLC Parameters for Residual this compound Analysis
| Parameter | Description |
| Column | Primsep S2 HILIC or equivalent reversed-phase column. sielc.com |
| Mobile Phase | A gradient of acetonitrile (B52724) and water is often used. sielc.com |
| Detection | UV detection at a low wavelength (e.g., 225 nm). sielc.com |
| Derivatization | May be required to improve detection, e.g., with 2-bromoacetophenone. fao.org |
| Quantification | Based on a standard curve of the derivatized analyte. fao.org |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis of Modified Polymers
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution of polymers. lcms.czyoutube.com This method separates molecules based on their size in solution. youtube.com Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer path, eluting later. youtube.com
In the context of this compound-modified polymers, GPC is used to assess how the modification affects the polymer's molecular weight distribution. lcms.cz For instance, GPC has been employed to determine the molecular mass distributions of native and hydrophobically modified inulins, including those modified with octenyl succinic anhydride (OSA). guildhe.ac.uk
The GPC system typically consists of a column packed with porous beads, a pump to deliver the mobile phase, and a detector, most commonly a refractive index detector (RID). youtube.com The choice of column is critical and depends on the molecular weight range of the polymer being analyzed. youtube.com Calibration with polymer standards of known molecular weight is necessary to determine the molecular weight of the sample. youtube.com
Table 2: Typical Components of a GPC System for Polymer Analysis
| Component | Description | Source |
| Column | Packed with porous polymer beads (e.g., polystyrene-based) | youtube.com |
| Mobile Phase | A solvent in which the polymer is soluble (e.g., non-aqueous for solvent-soluble polymers) | youtube.com |
| Detector | Refractive Index Detector (RID) is commonly used | youtube.com |
| Standards | Polymer standards of known molecular weight (e.g., polystyrene) for calibration | youtube.com |
Microscopic and Imaging Modalities
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology of materials at high magnification. acs.org In the study of biopolymers modified with this compound, SEM provides valuable insights into how the modification alters the structure of the material.
For example, SEM has been used to visualize the membrane disruption in bacteria caused by inulin (B196767) modified with octenyl succinic anhydride, demonstrating its antimicrobial properties. calpoly.edu In another study, SEM was used to characterize the surface microstructure of bacterial cellulose (B213188) films modified with long-chain alkenyl succinic anhydrides, revealing changes in the film's morphology. acs.org The morphology of polylactic acid (PLA) microcapsules, with a shell of octenyl succinic anhydride-chitosan, was also examined using SEM, which showed smooth and firm structures. researchgate.net
SEM analysis typically involves coating the sample with a thin layer of a conductive material, such as platinum, to prevent charge buildup from the electron beam. acs.org The electron beam then scans the surface of the sample, and the resulting signals are used to create an image of the topography.
Physicochemical Property Determination in Modified Systems
The degree of substitution (DS) is a critical parameter in the characterization of modified polymers. It represents the average number of hydroxyl groups on the anhydroglucose unit of a polysaccharide that have been substituted with a modifying group. conicet.gov.ar
Titration is a widely used, simple, and reliable method for determining the DS of starches modified with octenyl succinic anhydride (OSA). conicet.gov.ar The most common approach involves alkaline saponification followed by back-titration. researchgate.net
The procedure generally involves the following steps:
An accurately weighed amount of the modified starch is suspended in a known excess of a standard sodium hydroxide (B78521) (NaOH) solution. researchgate.net
The ester linkages between the octenyl succinyl groups and the starch are saponified (hydrolyzed) by the NaOH over a period of time, often with stirring. researchgate.net
The unreacted NaOH is then titrated with a standard solution of hydrochloric acid (HCl). researchgate.net
A blank titration is performed using the unmodified starch to account for any alkali consumed by the native material.
The DS is calculated based on the amount of NaOH consumed in the saponification reaction. researchgate.net
This method has been applied to various starches modified with OSA, including those from waxy corn and amaranth. researchgate.net It is a well-established and accessible technique for quantifying the extent of modification. conicet.gov.ar
Quantification of Degree of Substitution (DS)
Response Surface Methodology (RSM) for DS Optimization
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. nih.govnih.gov In the context of this compound chemistry, RSM is frequently employed to optimize the esterification reaction conditions to achieve a desired Degree of Substitution (DS). The DS represents the average number of hydroxyl groups substituted per monomeric unit (e.g., anhydroglucose unit in starch).
RSM allows researchers to model the effects of multiple variables simultaneously, such as pH, temperature, reaction time, and the concentration of octylsuccinic anhydride (OSA). researchgate.net By using designs like the Box-Behnken Design (BBD) or Central Composite Design (CCD), a series of experiments are conducted where these variables are adjusted. nih.govresearchgate.net The results are used to create a polynomial equation that describes the relationship between the variables and the response (DS). nih.gov This model can then be used to predict the optimal conditions for achieving a maximum or specific DS value with a minimum number of experimental runs. nih.govresearchgate.net
For instance, research on modifying porang glucomannan (B13761562) with OSA used a CCD to study the effects of Na2CO3 and OSA concentrations. The study found that both factors significantly influenced emulsion capacity and stability, which are directly related to the success of the modification. researchgate.net Similarly, the optimization of OSA-modified heat-moisture-treated sago starch identified an optimal pH of 7.26 and an OSA concentration of 4.53% to achieve a desired DS, reaction efficiency, and water contact angle. researchgate.net
Table 1: Examples of RSM-Optimized Conditions for OSA Modification
| Biopolymer | Variables Optimized | Optimal Conditions Found | Predicted/Achieved DS | Reference |
| Porang Glucomannan | Na2CO3 Concentration, OSA Concentration | 2.25% Na2CO3, 6.19% OSA | 1.02% | researchgate.net |
| Heat-Moisture-Treated Sago Starch | pH, OSA Concentration | pH 7.26, 4.53% OSA | 0.0121 | researchgate.net |
| Sago Starch | pH, Reaction Time, OSA Amount | - | 0.0131 (Predicted) | researchgate.net |
| Waxy Rice Starch | Ultrasonic Power, Reaction Time | 600 W, 1.5 h | 15% higher than control | conicet.gov.ar |
Reaction Efficiency (RE) Assessment
Reaction Efficiency (RE) is a critical parameter for evaluating the effectiveness of the OSA modification process. It is calculated as the ratio of the experimentally achieved Degree of Substitution (DS) to the theoretical maximum DS possible under the reaction conditions. conicet.gov.ar
RE = (Actual DS / Theoretical DS) x 100%
Several factors influence RE, including the botanical source of the biopolymer, reaction conditions (pH, temperature, time), and the physical state of the reactants. conicet.gov.ar The conventional aqueous slurry method for starch modification can sometimes result in poor reaction efficiency and uneven distribution of octenyl succinate (B1194679) groups, as the reaction primarily occurs on the surface of the granules. conicet.gov.ar
To improve RE, various pretreatment methods have been developed. Mechanical treatments like ball milling or high-speed shearing can increase the surface area and reduce the crystallinity of starch granules, facilitating better penetration of OSA and leading to higher RE. Ultrasonic-assisted esterification is another effective method; an optimal ultrasonic power of 600 W was found to increase the RE of waxy rice starch modification from 75.78% to 87.63% while drastically reducing the reaction time. conicet.gov.ar
Table 2: Reported Reaction Efficiency in OSA Modification Studies
| Biopolymer | Modification Method | Reaction Efficiency (RE) | Reference |
| Potato Starch | Not specified | 72 ± 1.8% | researchgate.net |
| Waxy Rice Starch | Conventional | 75.78% | conicet.gov.ar |
| Waxy Rice Starch | Ultrasonic-assisted (600 W) | 87.63% | conicet.gov.ar |
| Heat-Moisture-Treated Sago Starch | Optimized with RSM | 33.07% | researchgate.net |
| General Starch | Mechanical/Ultrasonic Pretreatments | Up to 85% |
Rheological Characterization of Modified Polymer Solutions
Rheology is the study of the flow of matter, and it is crucial for understanding how OSA-modified polymers behave in solutions and emulsions. Modification with octylsuccinic anhydride typically increases the viscosity of biopolymer solutions. researchgate.net This is attributed to the introduction of the bulky, hydrophobic octenyl groups, which can lead to increased intermolecular interactions and the formation of a more robust polymer network.
A common finding is that dispersions of OSA-modified biopolymers exhibit shear-thinning behavior, where the apparent viscosity decreases as the shear rate increases. researchgate.net This property is highly desirable in many food and industrial applications. The increased viscosity contributes significantly to the stability of emulsions, as a more viscous continuous phase slows down the movement of dispersed droplets, thereby inhibiting creaming and coalescence. researchgate.net For example, the modification of porang glucomannan and konjac glucomannan with OSA resulted in a notable increase in viscosity, which correlated with enhanced emulsion capacity and stability. researchgate.net Similarly, emulsions stabilized by OSA-modified starch show a significant delay in creaming, especially at high oil concentrations. researchgate.net
Table 3: Rheological Properties of OSA-Modified Biopolymers
| Biopolymer | Observation | Rheological Behavior | Reference |
| Basil Seed Gum | Increased apparent viscosity after modification. | Shear-thinning | researchgate.net |
| Porang Glucomannan | Viscosity increased to 5720 cP. | - | researchgate.net |
| Dodecenyl Succinic Anhydride (DSA) Alginate | Viscosity increased from 9.53 cps to 14.74 cps. | - | researchgate.net |
| OHbG/QCMCS Hydrogel | Storage modulus (G') and loss modulus (G") increased with higher oxidant ratios. | Viscoelastic | mdpi.com |
Interfacial Tension and Contact Angle Measurements in Emulsion Systems
The primary function of OSA-modified biopolymers in emulsions is to act as a surfactant, which requires them to reduce the interfacial tension between oil and water phases. researchgate.net Interfacial tension is a measure of the energy required to create an interface between two immiscible liquids. By adsorbing at the oil-water interface, the amphiphilic OSA-modified polymer lowers this energy, facilitating the formation of smaller droplets and stabilizing the emulsion. researchgate.net
The contact angle is another key measurement, indicating the degree of hydrophobicity of a surface. It is the angle where a liquid/vapor interface meets a solid surface. A higher contact angle signifies greater hydrophobicity. Modification with OSA introduces hydrophobic alkyl chains, which increases the contact angle of films made from these polymers. mcmaster.ca For example, optimizing the modification of heat-moisture-treated sago starch resulted in a water contact angle of 90.11°. researchgate.net In another study, modifying bacterial cellulose with OSA increased the water contact angle significantly, indicating a successful increase in surface hydrophobicity. acs.org This enhanced hydrophobicity is crucial for applications like biodegradable films where water resistance is desired. researchgate.netacs.org
Table 4: Interfacial and Surface Properties of OSA-Modified Materials
| Modified Material | Property Measured | Result | Reference |
| Basil Seed Gum | Interfacial Tension | Decreased after modification | researchgate.net |
| Basil Seed Gum | Contact Angle | Increased after modification | researchgate.net |
| Porang Glucomannan | Contact Angle | Increased to 92° | researchgate.net |
| HMT-OS Sago Starch | Water Contact Angle | 90.11° | researchgate.net |
| Bacterial Cellulose | Water Contact Angle | Increased significantly | acs.org |
| Hydrophobized Starch Nanoparticles | Contact Angle on Leaves | Increased from <60° to ~80° | mcmaster.ca |
Water-Binding Capacity and Swelling Behavior
Water-binding capacity (WBC) and swelling power are important functional properties of biopolymers, particularly in food applications where they affect texture and stability. OSA modification has been shown to increase the solubility, swelling degree, and water-binding capacity of starch. This is somewhat counterintuitive given the introduction of hydrophobic groups, but it is often explained by the disruption of the native granular structure. The introduction of OSA groups can weaken the internal hydrogen bonds within the biopolymer matrix, allowing more water molecules to penetrate and be held.
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are often characterized by their swelling ratio. dntb.gov.uanih.gov The swelling capacity is influenced by factors like cross-link density; a lower density generally allows for greater swelling. nih.gov Studies on dextran-methacrylate hydrogels showed that water uptake and mesh sizes decreased as the cross-linking concentration increased. acs.org While direct studies on the swelling of pure this compound-modified hydrogels are specific, the principles of how chemical modification affects polymer network interactions with water are applicable. The modification disrupts the tightly packed polymer chains, increasing the space available for water absorption.
Freeze-Thaw Stability of Modified Biopolymer Pastes
Freeze-thaw stability is the ability of a paste or gel to resist physical changes like water separation (syneresis) during repeated cycles of freezing and thawing. Native biopolymers like starch often have poor freeze-thaw stability due to retrogradation—the process where gelatinized starch molecules reassociate and expel water. researchgate.net
Chemical and enzymatic modifications, including esterification with OSA, can significantly improve the freeze-thaw stability of biopolymer pastes. researchgate.net The introduced octenyl succinate groups act as steric hindrances, preventing the polymer chains from re-aligning and forming the ordered structures characteristic of retrogradation. This results in better water retention within the gel matrix and a more stable texture after thawing. researchgate.net This improved stability is a key reason for using modified starches and other biopolymers in frozen foods and other products subjected to temperature fluctuations. researchgate.net
Thermal Analysis of Modified Biopolymers
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase transitions of polymers. TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature. DSC measures the heat flow associated with thermal transitions, such as the glass transition temperature (Tg) and melting temperature.
Computational Modeling and Simulation Studies in Octylsuccinic Acid Research
Quantum Mechanical Approaches to Reaction Mechanisms
Quantum mechanical calculations provide a fundamental understanding of chemical reactions by solving the electronic structure of molecules. These methods are crucial for analyzing reaction pathways, transition states, and predicting stereochemical outcomes.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. chemrxiv.org It is particularly effective in predicting the stereochemical outcomes of reactions involving chiral centers or complex molecular geometries. mdpi.com For reactions involving anhydrides like octylsuccinic anhydride (B1165640) (the precursor to octylsuccinic acid), DFT calculations can evaluate the transition-state barriers and thermodynamic stability of different stereoisomers, such as endo and exo products in Diels-Alder reactions.
While specific DFT studies focusing exclusively on the stereochemistry of this compound are not prevalent in the reviewed literature, the principles are well-established from studies on analogous molecules. For instance, in the Rh(I)-catalyzed intramolecular [3+2] cycloadditions, DFT calculations have been instrumental in explaining the stereoselectivity by analyzing the transition states of alkene/alkyne insertion. pku.edu.cn These studies reveal that the relative orientation of molecular tethers plays a key role in controlling the stereochemistry of the final products. pku.edu.cn Similarly, DFT has been used to elucidate the structure of complex natural products by analyzing their electronic circular dichroism (ECD) spectra. rsc.org
The application of DFT to this compound would involve modeling the reactants, possible transition states, and products. By calculating the energies of these structures, researchers can determine the most likely reaction pathway and, consequently, the predominant stereoisomer formed. This is particularly relevant for reactions where the octenyl chain's steric hindrance might influence the regioselectivity and stereoselectivity.
Table 1: Representative DFT Functionals and Basis Sets for Stereochemical Analysis
| Functional | Basis Set | Application Notes |
| B3LYP | 6-31G(d) | Commonly used for geometry optimizations and frequency calculations of organic molecules. nih.gov |
| B3LYP-D3BJ | 6-311++G(d,p) | Includes dispersion corrections, which are important for accurately modeling non-covalent interactions that can influence stereochemistry. mdpi.com |
| M06-2X | 6-311++G(3df,3pd) | A high-performance functional for main-group thermochemistry, kinetics, and noncovalent interactions. acs.org |
This table is generated based on commonly used DFT methods in computational chemistry for similar molecular systems.
For a higher level of accuracy in determining reaction barriers and transition state geometries, the Coupled Cluster (CC) method is often employed. wikipedia.org Specifically, the CCSD(T) method, which includes single and double excitations iteratively and a perturbative treatment of triple excitations, is considered the "gold standard" in quantum chemistry for its high accuracy. researchgate.net
CCSD(T) calculations are computationally more demanding than DFT, but they provide more reliable energy values, which are critical for transition state analysis. nih.gov Studies on the decomposition of succinic anhydride, a related compound, have utilized CCSD(T) to calculate energy barriers for various decomposition pathways. nycu.edu.tw For example, the barrier for the concerted reaction leading to C2H4 + CO2 + CO was found to be 69.6 kcal/mol. nycu.edu.tw In the aminolysis of succinic anhydride, CCSD(T) calculations, in conjunction with DFT, have been used to investigate the reaction pathways and the effect of catalysts. nih.govacs.org These studies have shown that a concerted mechanism has a lower activation energy than a stepwise mechanism. nih.govacs.org
In the context of this compound, CCSD(T) could be used to refine the transition state structures and energies obtained from DFT calculations. This would provide a more accurate picture of the reaction kinetics and help to resolve discrepancies between different proposed mechanisms. For instance, in reactions where multiple pathways are possible, such as the formation of different isomers or byproducts, CCSD(T) can provide the energetic data needed to predict the dominant reaction channel with high confidence. acs.org
Table 2: Comparison of Computational Cost and Accuracy
| Method | Relative Computational Cost | Typical Accuracy for Reaction Barriers |
| DFT (e.g., B3LYP) | Low | 2-4 kcal/mol |
| MP2 | Medium | 1-3 kcal/mol |
| CCSD(T) | High | < 1 kcal/mol |
This table provides a general comparison of common quantum chemical methods.
Molecular Dynamics (MD) Simulations for Systemic Behavior
While quantum mechanics is ideal for studying individual reactions, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. mdpi.com MD simulations treat atoms as classical particles and use force fields to describe their interactions, allowing for the study of phenomena such as interfacial adsorption, which are critical for the applications of OSA-modified biopolymers. nih.gov
Octylsuccinic anhydride is widely used to modify biopolymers like starch to enhance their emulsifying properties. mdpi.com The resulting OSA-modified biopolymers are amphiphilic, with the starch backbone being hydrophilic and the octenyl group providing hydrophobicity. This dual nature allows them to adsorb at oil/water interfaces, stabilizing emulsions. mdpi.com
MD simulations are a powerful tool to study the dynamics of this adsorption process at a molecular level. spkx.net.cnacs.org Simulations can reveal how the OSA-modified biopolymers arrange themselves at the interface, the orientation of the octenyl chains, and the interactions with both the oil and water phases. researchgate.netrsc.org Studies have shown that OSA-modified starch can significantly reduce interfacial tension, a key factor in emulsion stability. spkx.net.cn The simulations can also provide insights into the formation of a stable film at the interface, which acts as a barrier to droplet coalescence. acs.org
Hydrogen bonds play a crucial role in the structure and properties of aqueous systems and biopolymers. rsc.org In the context of OSA-modified biopolymers at an oil/water interface, hydrogen bond network analysis can reveal how the biopolymer interacts with water molecules and how this network is perturbed by the presence of the oil phase. cuny.edu
Table 3: Typical Hydrogen Bond Criteria in MD Simulations
| Parameter | Description | Typical Value |
| Donor-Acceptor Distance | The distance between the donor and acceptor heavy atoms. | ≤ 3.5 Å |
| Hydrogen-Acceptor Distance | The distance between the hydrogen atom and the acceptor heavy atom. | ≤ 2.5 Å |
| Donor-Hydrogen-Acceptor Angle | The angle formed by the donor atom, the hydrogen atom, and the acceptor atom. | ≥ 120° |
These values are typical but can be adjusted based on the specific system and force field being used. mdanalysis.org
The hydrophobic effect, the tendency of nonpolar substances to aggregate in an aqueous solution, is a major driving force for the adsorption of amphiphilic molecules at interfaces. nih.govresearchgate.net In the case of OSA-modified biopolymers, the hydrophobic octenyl group is driven out of the water phase and into the oil phase, anchoring the biopolymer at the interface.
MD simulations can be used to model and quantify these hydrophobic interactions. nih.gov By analyzing the trajectories of the octenyl chains, researchers can observe their tendency to cluster together and interact with the oil molecules. The strength of this interaction can be estimated by calculating the potential of mean force (PMF) for moving a hydrophobic group from the water to the oil phase. These simulations have shown that van der Waals forces are the primary interactions between the hydrophobic tails of surfactants and oil molecules. spkx.net.cn The modeling of these hydrophobic interactions is essential for understanding the emulsifying capacity of OSA-modified biopolymers and for designing new materials with improved interfacial properties. researchgate.net
Prediction of Emulsion Droplet Morphology and Stability
Molecular dynamics simulations have been effectively utilized to predict the morphology and stability of emulsion droplets stabilized by OSA-modified biopolymers, such as starch. These simulations provide a microscopic view of the oil-water interface, revealing how the amphiphilic OSA-starch molecules arrange themselves to reduce interfacial tension and prevent droplet coalescence.
Research has shown that OSA-modified starch is a more effective emulsifier than its unmodified counterpart. MD simulations have elucidated the underlying reasons for this enhanced stability. For instance, simulations comparing nanoemulsions stabilized by OSA-modified starch, Tween-80/Span-80, and lecithin (B1663433) revealed that OSA-modified starch resulted in the lowest interfacial tension at the oil/water interface. spkx.net.cn The simulations also demonstrated that a significant number of hydrogen bonds, approximately 1,300, form between the OSA-modified starch and water molecules. spkx.net.cn This strong interaction contributes to a more pronounced hydrophobic effect, leading to emulsion droplets that are nearly spherical, a morphology associated with greater stability. spkx.net.cn
The degree of substitution (DS) of OSA on the biopolymer is a critical factor influencing emulsion stability. mdpi.com Higher DS values generally lead to improved emulsifying capacity. scielo.org.pe This is because a greater number of hydrophobic octenyl groups can anchor the polymer to the oil droplet, while the hydrophilic starch backbone remains in the aqueous phase, creating a robust steric barrier against coalescence. scielo.org.pe Computational models can systematically vary the DS to predict its effect on emulsion properties, guiding the synthesis of OSA-modified starches with optimal performance for specific applications.
| Emulsifier | Interfacial Tension | Droplet Shape | Primary Stabilizing Interaction |
| OSA-Modified Starch | Lowest | Nearly Spherical | Hydrogen bonding with water, van der Waals forces spkx.net.cn |
| Tween-80/Span-80 | Higher than OSA-Starch | Less Spherical | van der Waals forces with water spkx.net.cn |
| Lecithin | Higher than OSA-Starch | Varied | Diverse weak interactions due to mutual repulsion of carbon chains spkx.net.cn |
Complexation Studies of OSA-Modified Biopolymers with Bioactive Compounds
The encapsulation of bioactive compounds is a key application of OSA-modified biopolymers, and computational studies have been instrumental in understanding the complexation mechanisms. Molecular dynamics simulations can model the non-covalent interactions between the OSA-modified polymer and a bioactive molecule, predicting the stability and structure of the resulting complex.
For example, the complexation of OSA-modified starch with puerarin, a bioactive flavonoid, has been investigated. nih.gov These studies show that the amphiphilic nature of OSA-starch allows it to form stable Pickering emulsions that can effectively encapsulate hydrophobic bioactives. nih.gov Similarly, simulations have been used to study the encapsulation of other compounds like indole-3-carbinol (B1674136) and curcumin (B1669340). researchgate.netnih.gov The results from these computational models, often validated by experimental techniques like Fourier-transform infrared spectroscopy (FTIR), confirm that the modification of starch with OSA is crucial for creating effective delivery systems for these compounds. nih.gov
Molecular docking and MD simulations have also been employed to study the interactions between soy protein-epigallocatechin-3-gallate (EGCG) complexes and OSA-modified starch. nih.govresearchgate.net These simulations revealed that the addition of OSA-starch can alter the structure and hydrophobicity of the protein-polyphenol complex. nih.gov The contact angle of the complex, a measure of hydrophobicity, was shown to increase significantly with the addition of OSAS, indicating improved hydrophobic character which is beneficial for certain delivery applications. nih.gov The driving forces for these complexations are typically a combination of hydrogen bonds and hydrophobic interactions. researchgate.net
| Bioactive Compound | Biopolymer | Key Findings from Simulation |
| Puerarin | OSA-Modified Pueraria montana Starch | Enhanced encapsulation efficiency and controlled release in Pickering emulsions. nih.gov |
| Indole-3-carbinol | OSA-Modified High Amylose (B160209) Corn Starch | Pickering emulsions provide protection against UV light and enable controlled release. researchgate.net |
| Curcumin | OSA-Modified Cassava Starch Nanoparticles | Development of water-soluble nanoparticles for enhanced bioavailability. nih.gov |
| EGCG (in soy protein complex) | OSA-Modified Starch | Increased hydrophobicity and altered structure of the protein-polyphenol complex. nih.gov |
Polymer Chain Dynamics and Conformational Changes Induced by OSA Modification
The introduction of OSA groups into a biopolymer backbone significantly alters its chain dynamics and conformational behavior. Molecular dynamics simulations are particularly well-suited to probe these changes at an atomic level.
Studies on OSA-modified starches have shown that the modification affects the polymer's hydrodynamic radius and its tendency for self-aggregation. For instance, in the presence of tea polyphenols, the hydrodynamic radius of OSA-starch molecules was observed to increase, indicating an interaction and the formation of a complex. acs.org In aqueous solutions, OSA-modified starch exhibits a high tendency for self-aggregation, forming micelles through intramolecular bonds above a critical aggregation concentration. nih.gov This behavior is driven by the hydrophobic octenyl chains seeking to minimize contact with water. nih.gov
The conformation of OSA-modified polymers at interfaces is also a key area of investigation. Simulations can reveal how the polymer chains orient themselves at an oil-water or air-water interface, which is crucial for their function as stabilizers. The modification with OSA can lead to a more unfolded and flexible structure of the polymer at the interface, which can enhance its emulsifying properties. researchgate.net The degree of substitution with OSA has a direct impact on these conformational changes, with higher DS values generally leading to more significant alterations in chain dynamics and interfacial behavior. researchgate.net
| Polymer System | Key Dynamic/Conformational Change | Simulation Finding |
| OSA-starch in aqueous solution | Self-aggregation and micelle formation | Forms micelles via intramolecular bonds above a critical concentration. nih.gov |
| OSA-starch with tea polyphenols | Increased hydrodynamic radius | Indicates complex formation between the polymer and polyphenol. acs.org |
| OSA-modified curdlan | Increased molecular conformational change | A large number of hydroxyl groups are exposed, increasing hydrophilicity. doi.org |
| OSA-modified tamarind seed polysaccharide | Increased molecular hydrophobicity | Positively correlated with the degree of substitution. researchgate.net |
Solvent Effects and System Equilibration in Simulation Environments
The accuracy of molecular dynamics simulations heavily relies on the proper treatment of solvent effects and ensuring the system has reached equilibrium. The solvent, typically water in biological and food-related systems, plays a crucial role in the structure and dynamics of polymers. utoronto.ca
In simulations of OSA-modified biopolymers, the explicit inclusion of water molecules is essential to accurately capture the hydrophobic interactions that drive many of the observed phenomena, such as micellization and interfacial adsorption. The interactions between the polymer and the solvent molecules can be fine-tuned in the simulation to represent good or poor solvent conditions, allowing for the study of processes like polymer collapse or expansion. utoronto.ca For instance, the dissolution of starch in water has been shown to reduce the spin-lattice correlation time, indicating that water molecules become entrapped within the hydrocolloid network. mdpi.com
Achieving a properly equilibrated system is a critical and often time-consuming step in MD simulations of polymers. Equilibration involves minimizing the energy of the initial system and then running the simulation for a period to allow the system to relax to a stable state in terms of temperature, pressure, and density. researchgate.netmdpi.com For complex systems like OSA-modified polymers, the equilibration protocol may involve several steps, including initial energy minimization, followed by simulations in different ensembles (e.g., NVT, NPT) to stabilize the system's properties. mdpi.commdpi.com The root-mean-square deviation (RMSD) of the polymer's atomic positions over time is often monitored to assess when the system has reached a stable, equilibrated state. usp.br
Research on Bio Interactions and Biodegradation of Octylsuccinic Acid Derivatives
Immunomodulatory Effects of OSA-Modified Biopolymers
The introduction of the octenyl succinyl group onto polysaccharide backbones can create amphiphilic molecules with the ability to modulate immune responses. Studies on macrophages have shown that these modified biopolymers can trigger specific intracellular signaling pathways, leading to the activation of these key immune cells.
Activation of NF-κB Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response, regulating the expression of genes involved in immunity. Research has demonstrated that OSA-modified biopolymers can directly influence this pathway.
Studies on OSA-modified porang glucomannan (B13761562) (OSA-PG) have shown that it can promote the translocation of NF-κB into the nucleus of macrophage-like cells. nih.govresearchgate.net This activation is a critical step for initiating the transcription of various pro-inflammatory genes. nih.govresearchgate.net Similarly, research on multifunctional nanoparticles using OSA-modified starch (OSAS) as a carrier found that these nanoparticles could prominently alleviate the overactivation of the NF-κB signaling pathway induced by lipopolysaccharide (LPS), a potent inflammatory stimulant. exlibrisgroup.com This suggests that OSA-modified biopolymers can interact with and modulate the NF-κB pathway, either by initiating a response or regulating an existing one.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial signaling pathways that translate extracellular stimuli into a wide range of cellular responses, including inflammation and proliferation. nih.gov Evidence indicates that OSA-modified biopolymers are effective modulators of these cascades.
In macrophage cell lines, OSA-modified porang glucomannan was found to activate MAPK signaling by enhancing the phosphorylation of key kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated protein kinases (ERK), and p38 MAPK. nih.gov The activation of these subfamilies is known to be triggered by various proinflammatory cytokines and mitogens. nih.gov Furthermore, nanoparticles formulated with OSA-modified starch have been shown to mitigate the overactivation of MAPK signaling pathways during an LPS-induced inflammatory response. exlibrisgroup.com This dual ability to both activate and modulate MAPK cascades highlights the significant immunomodulatory potential of these derivatives.
Induction of Pro-inflammatory Cytokine Production (IL-6, TNF-α)
The activation of NF-κB and MAPK pathways by OSA-modified biopolymers culminates in the production of signaling molecules known as cytokines. Specifically, the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response.
Direct stimulation of mouse macrophage-like cells and primary peritoneal macrophages with OSA-modified porang glucomannan resulted in increased production and gene expression of both IL-6 and TNF-α. nih.govresearchgate.net Conversely, in a wound-healing context, a hydrogel containing OSA-modified schizophyllan (B3030429) loaded with curcumin (B1669340) was able to significantly inhibit the production of these same inflammatory factors, TNF-α and IL-6, thereby accelerating the anti-inflammatory repair phase. mdpi.com This demonstrates that the effect of OSA-derivatives on cytokine production can be context-dependent, either stimulating an immune response or helping to resolve inflammation.
| OSA-Modified Biopolymer | Cell/Model System | Observed Effect on Signaling Pathways & Cytokines | Reference |
|---|---|---|---|
| OSA-Porang Glucomannan (OSA-PG) | J774.1 Macrophage-like cells | Facilitated NF-κB translocation; Enhanced phosphorylation of JNK, ERK, and p38 MAPK; Increased production of IL-6 and TNF-α. | nih.govresearchgate.net |
| OSA-Starch Nanoparticles (FA-OSAS-SeNPs) | LPS-induced BV2 microglial cells | Alleviated overactivation of NF-κB and MAPK signaling pathways; Suppressed release of inflammatory factors. | exlibrisgroup.com |
| OSA-Schizophyllan Hydrogel (C-OSSPG/BP) | Wound model | Inhibited production of inflammatory factors, including TNF-α and IL-6. | mdpi.com |
Antibacterial Properties of OSA-Modified Formulations
Beyond immunomodulation, certain OSA-modified biopolymers have demonstrated direct antibacterial activity. This functionality stems from the amphiphilic nature conferred by the OSA modification, allowing these compounds to interact with and disrupt bacterial structures.
Mechanisms of Bacterial Cell Membrane Disruption
The primary mechanism for the antibacterial action of OSA-modified polymers involves the disruption of the bacterial cell membrane and wall. Research using scanning electron microscopy (SEM) and negative staining transmission electron microscopy (TEM) on OSA-modified inulin (B196767) (In-OSA) has provided visual evidence of this process. nih.gov
The interaction is believed to be driven by hydrophobic interactions between the octenyl chains of the OSA moiety and proteins or lipids within the bacterial cell wall. researchgate.net This interaction compromises the structural integrity of the cell envelope, leading to the formation of pores and severe damage. researchgate.netnih.gov The result is a rapid leakage of intracellular components, such as proteins and nucleic acids, which ultimately leads to bacterial cell death. nih.gov This destructive process occurs quickly, with leakage of cellular contents observed in the early stages of exposure. nih.gov Studies on nanoemulsions stabilized with OSA-modified starch also suggest that the negatively charged formulations engage in self-assembly with the bacterial cell membrane, leading to the destruction of cellular constituents. exlibrisgroup.com
Efficacy Against Specific Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
The antibacterial efficacy of OSA-modified biopolymers has been quantified against several key pathogens, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.
In one study, OSA-modified inulin (In-OSA) was shown to effectively inhibit the growth of both species. nih.gov The inhibitory effect was concentration-dependent, with minimum inhibitory concentrations (MICs) established for each pathogen. researchgate.netnih.gov Notably, the damage inflicted appeared to be more severe for S. aureus, where cell membranes and walls were observed to be completely destroyed, whereas on E. coli, the damage manifested as the appearance of surface pores. nih.gov Formulations using OSA-modified starch to stabilize clove oil nanoemulsions have also shown significant efficacy in reducing bacterial loads of E. coli O157:H7 and S. aureus on fresh beef samples. frontiersin.org
| Bacterial Pathogen | MIC (w/v) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5% | researchgate.netnih.gov |
| Escherichia coli | 1.0% | researchgate.netnih.gov |
Biofilm Remediation Through Chemical Modification of Biofilm Components
A novel approach to biofilm remediation involves the chemical modification of its structural components, a strategy explored using derivatives of octylsuccinic acid. calpoly.edu Research has investigated the use of Octenyl Succinic Anhydride (B1165640) (OSA), a food-grade starch modifier, for its antimicrobial and biofilm-disrupting properties. calpoly.edu This method operates on the principle of chemically altering the biofilm's extracellular polymeric substances (EPS) matrix, which is crucial for the biofilm's integrity and its resistance to antimicrobial agents. calpoly.edu
The EPS matrix can act as a diffusion barrier, protecting the embedded bacteria from environmental stressors and antimicrobial treatments. calpoly.edu The strategy of chemical esterification with compounds like OSA aims to disrupt this protective layer. calpoly.edu Studies have shown that OSA treatments can lead to a significant reduction in biofilm biomass. calpoly.edu This suggests that by chemically modifying the biofilm's structural elements, it is possible to compromise its stability and render the encased bacteria more susceptible to remediation efforts, representing a new tactic for managing persistent biofilm communities. calpoly.edu
Biodegradation Pathways of this compound
Formation as a Metabolite in Hydrocarbon Degradation
This compound is recognized as a key intermediate metabolite in the anaerobic biodegradation of hydrocarbons. springernature.comasm.org Its presence in an environment serves as an indicator that microbial degradation of n-alkanes is occurring. Specifically, n-octylsuccinic acid is formed from the breakdown of longer-chain alkanes. asm.org The detection of this compound and other alkylsuccinic acids in petroleum-contaminated aquifers and subsurface oil reservoirs provides direct evidence of in-situ microbial activity breaking down crude oil components. springernature.comresearchgate.net The analysis of these metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) after derivatization of the samples. researchgate.netnih.gov
Role in Anaerobic and Methanogenic Biodegradation Processes
In oxygen-depleted (anoxic) environments, such as deep subsurface petroleum reservoirs, the biodegradation of crude oil is often linked to methanogenesis. researchgate.netnih.gov this compound plays a crucial role as a transient metabolite in these processes. researchgate.net Its formation is a key step in the activation of saturated hydrocarbons (alkanes), which are relatively inert. nih.govfrontiersin.org
The production of this compound and similar compounds corresponds with an increase in methane (B114726) production and the abundance of specific genes responsible for this metabolic pathway. researchgate.netfrontiersin.org The presence of these metabolites provides strong chemical and genetic evidence that hydrocarbon degradation is occurring under methanogenic conditions. researchgate.net This process involves a consortium of microorganisms where hydrocarbon fermenters, such as Desulfotomaculum and Smithella, catalyze the initial addition reaction, working in concert with syntrophic bacteria and methanogenic archaea that complete the conversion to methane. researchgate.netfrontiersin.org
| Culture Type | Observation Period | Detected Metabolites | Associated Process | Key Organisms Enriched |
|---|---|---|---|---|
| Light Crude Oil (°API = 32) | 17 months | C1-C4 alkylsuccinates | Methanogenic Biodegradation | Desulfotomaculum, Smithella, Syntrophus |
| Heavy Crude Oil (°API = 16) | 17 months | C1-C4 alkylsuccinates (lower concentration than in light oil) | Methanogenic Biodegradation | "Atribacteria", "Cloacimonetes" |
This table summarizes findings from studies incubating oilfield produced water with different crude oil types, demonstrating the formation of alkylsuccinic acids as metabolites. Data synthesized from research findings. researchgate.netfrontiersin.org
Fumarate (B1241708) Addition Mechanisms in Alkane and Alkylbenzene Metabolism
The central mechanism for the anaerobic activation of alkanes and alkylbenzenes is the fumarate addition reaction. nih.govrsc.org This biochemical process is catalyzed by succinate (B1194679) synthase enzymes, which are part of the glycyl radical enzyme family. rsc.org The reaction circumvents the high activation energy required to break C-H bonds in inert hydrocarbons without oxygen.
The mechanism proceeds through three primary steps:
Hydrogen Abstraction : The process begins with the enzyme abstracting a hydrogen atom from the hydrocarbon (e.g., an octane (B31449) molecule), which forms a highly reactive hydrocarbon radical. rsc.org
Radical Addition : The newly formed hydrocarbon radical then attacks the carbon-carbon double bond of a fumarate molecule. This addition reaction creates a succinyl-coenzyme M thioester derivative of the original hydrocarbon. rsc.org In the case of octane, this results in an this compound derivative.
Enzyme Regeneration : Finally, a hydrogen atom is abstracted by the addition product, which regenerates the radical enzyme, allowing it to initiate another catalytic cycle. rsc.org
Applications in Functional Materials and Advanced Systems Research
Emulsification and Stabilization Systems
Octenyl succinic anhydride-modified starch (OSA-starch) is a highly effective emulsifier and stabilizer due to its amphiphilic structure. The hydrophobic octenyl groups anchor at the oil-water interface, while the hydrophilic starch backbone extends into the aqueous phase, creating a steric barrier that prevents droplet coalescence. researchgate.net This mechanism is fundamental to its application in stabilizing complex emulsion systems.
High internal phase emulsions (HIPEs), which are emulsions with an internal phase volume fraction exceeding 74%, and Pickering emulsions, stabilized by solid particles, represent advanced formulation strategies. OSA-modified starches have proven to be exceptional stabilizers for both systems.
In HIPEs , OSA-starch can form stable emulsions at concentrations as low as 3 wt% across a wide pH range (3 to 7) and in the presence of salt (up to 400 mM NaCl). nih.gov The stability of these HIPEs is influenced by the structural characteristics of the OSA-starch, such as the degree of substitution (DS) and degree of branching (DB). Research shows that OSA-starches with higher DS and DB values are more effective at creating stable HIPE systems. nih.gov For instance, an OSA-starch with a DS of 0.0236 demonstrated a lower critical micelle concentration and superior emulsification activity compared to starches with lower DS values. nih.gov These starch-stabilized HIPEs can also be used as templates to construct oleogels. researchgate.net
In Pickering emulsions , OSA-starch particles adsorb irreversibly at the oil-water interface, forming a robust physical barrier that protects against coalescence and Ostwald ripening. mdpi.commdpi.com The stability and emulsifying properties are directly correlated with the degree of substitution; a higher DS leads to better emulsion stability. mdpi.commdpi.com Studies using OSA-modified turmeric and Pueraria montana starch have shown that as the DS increases, the emulsification index improves significantly, and the emulsions exhibit enhanced storage stability. mdpi.commdpi.com
| Emulsion Type | OSA-Starch Source | Key Finding | Reference |
|---|---|---|---|
| HIPE | Not Specified | Stable HIPEs formed at ≥3 wt% OSA-starch concentration, stable across pH 3-7 and up to 400 mM NaCl. | nih.gov |
| Pickering HIPE | Not Specified | Higher Degree of Substitution (DS) and Degree of Branching (DB) led to more stable HIPEs. | nih.gov |
| Pickering Emulsion | Turmeric Starch | Emulsifying index (EI) increased with higher DS. At DS=0.0264, EI was 90.23% after 7 days, compared to 24.52% for unmodified starch. | mdpi.com |
| Pickering Emulsion | Pueraria montana Starch | Higher DS enhanced storage stability of emulsions containing microencapsulated puerarin. | mdpi.com |
OSA-modified starch is widely used to fabricate stable oil-in-water (O/W) nanoemulsions for food and pharmaceutical applications. ijras.org Its effectiveness stems from its ability to form small, uniform droplets and maintain stability over extended periods and under various environmental stresses. nih.gov
High-pressure homogenization is a common technique used to produce nanoemulsions with OSA-starch as the emulsifier. Research has demonstrated the formation of nanoemulsions with particle sizes around 120 nm. spgykj.com These nanoemulsions showed excellent stability, with particle size increasing by less than 34% after 30 days of storage at room temperature. spgykj.com In another study, nanoemulsions loaded with tuna fish oil and stabilized by OSA-modified starch (Purity Gum Ultra) had initial particle sizes between 226 and 259 nm. ijras.org The stability of these systems is often assessed by measuring the zeta potential, with values around -34 mV indicating strong electrostatic repulsion between droplets. ijras.org
Furthermore, combining OSA-starch with other emulsifiers like phosphatidylcholine can synergistically enhance nanoemulsion stability, particularly against environmental factors like low pH, high ionic strength (up to 800 mmol/L NaCl), and varying temperatures (30 to 90 °C). nih.gov The use of OSA-modified chitosan (B1678972) as a coating for nanoemulsions has also been shown to improve storage stability and resistance to environmental stresses. nih.gov
| Active Ingredient | Stabilizer | Particle Size (nm) | Stability Finding | Reference |
|---|---|---|---|---|
| Lycopene in MCT oil | OSA-starch | ~120 (initial), ~160 (after 30 days) | Stable with <34% size growth in 30 days. | spgykj.com |
| Tuna Fish Oil | OSA-starch (Purity Gum Ultra) | 226 - 259 | Stable for 4 weeks with gradual increase in size; initial zeta potential of -31 to -34 mV. | ijras.org |
| Clove & White Thyme Essential Oils | OSA-starch | 72 - 293 | Formulations were stable for up to 150 days of storage. | embrapa.br |
| Soybean Oil | OSA-starch & Phosphatidylcholine | Not specified | Stable at high NaCl concentrations (≤800 mmol/L) and temperatures (30-90°C). | nih.gov |
Encapsulation and Controlled Release Systems
The amphiphilic and film-forming properties of OSA-modified polysaccharides make them ideal materials for encapsulating active compounds, protecting them from degradation and controlling their release.
OSA-starches are preferred over many other biopolymers for the microencapsulation of volatile substances like flavors and essential oils, particularly in spray-drying processes. researchgate.netsci-hub.st The modification imparts surface activity, allowing the starch to effectively emulsify the oil-based core material, while its excellent film-forming capacity ensures the creation of a robust protective shell. This results in high encapsulation efficiency, high retention of volatile compounds, and a high oil load capacity, sometimes exceeding 50%. researchgate.netsci-hub.st
For example, when used to encapsulate orange peel oil, modified starches demonstrated good flavor retention. scielo.br In the encapsulation of fish oil, OSA-starch provides a strong barrier against oxygen, enhancing oxidative stability. mdpi.com The use of OSA-starch as a shell material in coaxial electrospraying, with ethyl cellulose (B213188) as the core, has been shown to effectively entrap fish oil, leading to significantly enhanced oxidative stability compared to monoaxial methods. mdpi.com
The carboxylic acid group (–COOH) introduced by the succinic anhydride (B1165640) moiety gives OSA-modified polymers pH-responsive characteristics. researchgate.net This functionality is exploited in controlled drug delivery systems. The hydrogels or nanoparticles formulated with these polymers can change their structure in response to pH variations in the environment. researchgate.net
At physiological pH (around 7.4), the carboxyl groups are typically deprotonated (–COO⁻), leading to electrostatic repulsion and a stable, swollen hydrogel structure that retains the drug. researchgate.net However, in a weakly acidic environment (e.g., pH 6.0, characteristic of tumor microenvironments or intracellular compartments), the carboxyl groups become protonated (–COOH). researchgate.net This change reduces electrostatic repulsion, causing the polymer matrix to shrink or dissociate, which in turn triggers a faster release of the encapsulated drug. researchgate.netresearchgate.net Studies on OSA-modified chitosan (OSA-CS) nanoparticles have demonstrated this behavior, showing significantly faster release of encapsulated drugs like curcumin (B1669340) and quercetin (B1663063) at pH 6.0 compared to pH 7.4. researchgate.net This targeted release mechanism enhances therapeutic efficacy while minimizing systemic exposure. researchgate.net
Amphiphilic OSA-modified polymers can self-assemble in aqueous solutions to form nanoparticles with a core-shell structure. researchgate.netnih.gov The hydrophobic octenyl groups form the core, creating a microenvironment suitable for solubilizing hydrophobic (poorly water-soluble) drugs. The hydrophilic polysaccharide backbone forms the outer shell, ensuring the nanoparticle's dispersibility and stability in aqueous media. researchgate.net
This approach has been successfully used to encapsulate various hydrophobic drugs, including indomethacin, curcumin, and quercetin. researchgate.netacs.orgresearchgate.net OSA-starch nanoparticles with a mean diameter of approximately 87 nm have been synthesized and loaded with indomethacin, demonstrating a sustained release profile where about 49% of the drug was released over several hours. acs.orgacs.org Similarly, OSA-chitosan has been used to form nanoparticles (150-180 nm in diameter) that effectively solubilize curcumin and quercetin with high encapsulation efficiency. researchgate.net These nanoparticle systems not only improve the solubility of hydrophobic drugs but also offer a platform for targeted and controlled delivery. researchgate.netrsc.org
| Polymer Backbone | Hydrophobic Drug | Particle Size (nm) | Key Finding | Reference |
|---|---|---|---|---|
| Chitosan | Curcumin, Quercetin | 150 - 180 | Nanoparticles showed high encapsulation efficiency and pH-responsive release (faster at pH 6.0). | researchgate.net |
| Maize Starch | Indomethacin | ~87 | Sustained release with 48.76% of drug released in the later phase. | acs.org |
| Maize Starch | Mitoxantrone hydrochloride | ~81 | Demonstrated effective drug loading and release properties. | rsc.org |
Development of Resistant Starch and Functional Food Components
The esterification of starch with octenyl succinic anhydride is a key method for creating functional food ingredients with enhanced properties. This modification alters the starch's structure, affecting its digestibility and application as a food additive.
OSA-modified starch, also known as octenyl succinylated starch (OS-starch), is produced by esterifying starch with octenyl succinic anhydride. conicet.gov.ar This process introduces hydrophobic octenyl groups onto the hydrophilic starch backbone, giving the resulting molecule amphiphilic characteristics. conicet.gov.arresearchgate.net This dual nature is crucial for its use as an emulsifier, encapsulating agent, and fat replacer in the food industry. conicet.gov.arresearchgate.net
A significant outcome of OSA modification is the increase in resistant starch (RS) content. mdpi.com Resistant starch is not digested in the small intestine and is fermented in the large intestine, acting as a dietary fiber. conicet.gov.ar Studies have shown that OSA modification increases the RS content in various starches, including high-amylose Japonica rice starch, potato, and cassava starches. mdpi.com The amylose (B160209) content of the original starch is positively correlated with the RS content of the final modified product. mdpi.com For instance, OSA-modified high-amylose Japonica rice starch with a degree of substitution (DS) of 0.0285 exhibited an RS content of 35.45%. mdpi.com
The modification process also influences other physicochemical properties. OSA-modified starches typically exhibit increased swelling power, paste viscosity, and emulsion stability. researchgate.netmdpi.com Conversely, the gelatinization temperature and the relative crystallinity may decrease. mdpi.com These changes are dependent on both the botanical source of the starch and the degree of substitution (DS), which is the average number of hydroxyl groups substituted per glucose unit. mdpi.comacs.orgmdpi.com
| Property | Effect of OSA Modification | Source(s) |
| Resistant Starch (RS) Content | Increases | mdpi.com |
| Swelling Power | Increases | researchgate.netmdpi.com |
| Paste Viscosity | Increases | researchgate.netmdpi.com |
| Emulsion Stability | Increases | mdpi.com |
| Gelatinization Temperature | Decreases | conicet.gov.armdpi.com |
| Digestibility | Decreases | conicet.gov.armdpi.com |
Material Science Innovations
The unique properties of octylsuccinic acid derivatives have led to their use in various material science applications, from enhancing biodegradable plastics to forming novel gel structures.
Integration in Polylactic Acid (PLA) Composites for Enhanced Stability
Polylactic acid (PLA) is a biodegradable thermoplastic polyester (B1180765) derived from renewable resources. google.com However, its applications can be limited by its thermal stability and inherent brittleness. upc.edu The incorporation of octylsuccinic anhydride (OSA) and its derivatives into PLA composites has been explored as a method to improve these properties.
Mono-substituted succinic anhydrides, including OSA, can be used during the compounding of PLA with fillers like calcium carbonate to enhance thermal stability and processability. google.com The addition of OSA-modified starch can also improve the compatibility between PLA and thermoplastic starch (TPS) blends, acting as a compatibilizer to reduce surface tension. mdpi.com
Research has also investigated the use of OSA to surface-modify fillers used in PLA composites. For instance, OSA-grafted starch has been used to strengthen the interfacial adhesion between the polymer matrix and starch particles, leading to improved dispersion. nih.gov This can be crucial in creating biocomposites with enhanced mechanical properties. However, the addition of certain fillers, even when surface-treated, can sometimes decrease the onset of thermal degradation of PLA composites. upc.edu
Hydrogel Particle and Film Development
Hydrogels are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water. ufmg.br Starch-based hydrogels are of particular interest due to starch's low cost, biocompatibility, and biodegradability. ufmg.br Octenyl succinic anhydride (OSA) modified starch is utilized in the formation of hydrogels with specific functionalities. ufmg.brpreprints.org
The amphiphilic nature of OSA-starch makes it suitable for creating hydrogel particles that can act as texture modifiers or be used for the encapsulation of lipophilic compounds. preprints.org These hydrogels can be formed through methods like electrostatic complexation, for example, by mixing OSA-starch with gelatin. preprints.org The resulting hydrogel particles have potential applications in creating low-calorie food products with improved sensory qualities. preprints.org
Furthermore, OSA modification influences the rheological properties of hydrogels. Hydrogels made from OSA-starch demonstrate viscoelastic solid behavior, similar to weak gels. nih.gov The modification can also lead to the development of films with specific properties. For example, OSA can be used in the esterification of cellulose nanofibers to create films with increased hydrophobicity and good mechanical strength. mdpi.comnih.govacs.org
Oleogel Structuring Agents
Oleogels are systems where a liquid oil phase is structured into a gel-like material using a structuring agent. researchgate.net OSA-modified starch has emerged as a promising structuring agent for edible oils due to its amphiphilic properties. ufpel.edu.br It can be used to create oleogels from various vegetable oils, offering a potential substitute for saturated and trans fats in food products. researchgate.netresearchgate.net
The formation of oleogels using OSA-starch often involves a Pickering emulsion-template approach. researchgate.net In this method, OSA-starch particles stabilize an oil-in-water emulsion (a Pickering emulsion), which is then dried to form the oleogel. researchgate.net The stability and mechanical strength of the resulting oleogel are influenced by the molecular structure and degree of substitution (DS) of the OSA-starch. researchgate.net
For instance, a higher DS in OSA-modified starch can lead to more stable Pickering emulsions with smaller droplet sizes, which in turn results in stiffer and more stable oleogels. researchgate.net These oleogels exhibit viscoelastic solid behavior and can have textures comparable to traditional fats like lard or shortening, making them suitable for applications such as fat replacers in bakery products. researchgate.netresearchgate.net
| Application | Key Findings | Source(s) |
| Resistant Starch | OSA modification increases RS content, with high-amylose starches showing greater increases. | mdpi.com |
| PLA Composites | OSA can improve thermal stability and processability of PLA composites. | google.com |
| Hydrogels | OSA-starch forms hydrogel particles for texture modification and encapsulation. | preprints.org |
| Oleogels | OSA-starch acts as a structuring agent to form stable oleogels from edible oils. | researchgate.netresearchgate.net |
Future Research Directions and Emerging Paradigms for Octylsuccinic Acid
Elucidation of Molecular Structure-Function Relationships in Novel Biopolymer Conjugates
A primary avenue of future research lies in establishing a more precise understanding of how the molecular architecture of octylsuccinic acid-biopolymer conjugates dictates their functional properties. While it is known that modifying biopolymers like starch or chitosan (B1678972) with octenyl succinic anhydride (B1165640) (OSA) introduces hydrophobic octenyl groups and hydrophilic carboxyl groups, creating an amphiphilic molecule, the nuanced relationships between structure and function are not fully mapped. mdpi.comresearchgate.net
Future studies will focus on systematically varying structural parameters and correlating them with performance metrics. Key research areas include:
Degree of Substitution (DS): Investigating the precise impact of DS on emulsification capacity, stability, and interfacial properties. rsc.orgconicet.gov.ar While higher DS generally improves emulsifying capabilities, there is a need to identify optimal DS levels for specific applications, as excessive modification can alter the inherent properties of the native biopolymer. rsc.org
Positional Distribution of Substituents: Mapping where the OSA moiety attaches to the polymer backbone (e.g., on amylose (B160209) vs. amylopectin (B1267705) in starch) and how this distribution affects functionality. researchgate.net Research suggests that modification occurs mainly in the amorphous regions of starch granules. researchgate.net
Biopolymer Source and Structure: Exploring how the inherent structure of different biopolymers (e.g., waxy vs. high-amylose starches, different molecular weight chitosans or gums) influences the outcome of OSA modification. nih.govresearchgate.net For instance, the modification of sphingan WL gum with OSA has been shown to create novel polymeric surfactants with significantly increased viscosity and surface activity, demonstrating the potential of exploring new biopolymer substrates. nih.gov
A recent study on bacterial cellulose (B213188) (BC) films modified with long-chain alkenyl succinic anhydrides, including OSA, demonstrated that acylation with 2-octenylsuccinic anhydride for 8 hours resulted in optimal water-vapor/oxygen resistance and mechanical/thermal properties. acs.org This highlights the intricate relationship between reaction conditions, the resulting molecular structure, and the final material function.
Development of Targeted Modification Strategies for Enhanced Performance
Building on a deeper understanding of structure-function relationships, the next logical step is to develop targeted modification strategies. The conventional aqueous slurry method for OSA-starch synthesis is well-established, but newer methods are emerging to enhance efficiency and create materials with specific, predefined characteristics. oup.com
Emerging strategies that warrant further investigation include:
Enzymatic and Physical Pre-treatments: The use of enzymes or physical processes like ball milling, high-speed shear, and ultrasonication to alter the biopolymer's structure before esterification can increase the surface area and reactivity, leading to a higher degree of substitution and greater reaction efficiency. oup.comresearchgate.net For example, high-speed shear treatment has been shown to increase the DS by approximately 11% compared to conventional methods.
Alternative Reaction Media: While aqueous methods are common, exploring organic solvents or dry methods could offer advantages in terms of reaction control and the types of biopolymers that can be modified, although environmental and cost factors must be considered. oup.com
Multi-step and Dual Modifications: Combining OSA modification with other chemical or physical treatments could yield synergistic effects. For example, dual modification of starch with mild acid hydrolysis followed by esterification with OSA can significantly alter the structural organization and physicochemical properties of the native starch. researchgate.net
These advanced strategies will enable the creation of "designer" biopolymers, where properties like hydrophobicity, charge density, and rheological behavior are precisely controlled to meet the demands of advanced applications, from targeted drug delivery systems to high-performance food emulsifiers. researchgate.netresearchgate.net
Table 1: Comparison of OSA Modification Strategies and Outcomes
| Modification Strategy | Key Parameters | Outcome | Reference(s) |
| Conventional Aqueous Slurry | pH 8.0-8.5, Temp 30-50°C, 2-6 hr reaction time | Standard method, produces OSA-starch suitable for general food applications. | |
| Mechanical Pre-treatment (High-Speed Shear) | Pre-treatment at 10,000 rpm before esterification | Increased Degree of Substitution (DS) by ~11% and higher reaction efficiency. | |
| Dual Modification (Acid Hydrolysis + OSA) | Mild acid hydrolysis followed by OSA esterification | Significantly altered structural organization and physicochemical properties. | researchgate.net |
| Enzymatic Modification | Use of enzymes like β-amylase post-esterification | Can alter the structure of OSA-starch to improve emulsification properties. | researchgate.net |
Integration of Multi-Omics Approaches in Bio-Interaction Studies
As OSA-modified biopolymers are increasingly considered for biomedical applications like drug delivery and in functional foods that interact with the gut microbiome, understanding their biological interactions at a systemic level is crucial. researchgate.netacs.org Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for this purpose.
Future research leveraging multi-omics could include:
Microbiome Studies: Investigating how OSA-modified starches (which can have a higher fraction of resistant starch) are metabolized by gut microbiota. mdpi.com Metabolomics could identify the specific breakdown products and their effects on the host, while metagenomics could track shifts in the microbial population.
Cellular Response Profiling: When using OSA-conjugates for drug delivery, proteomics and transcriptomics can reveal how cells respond to the nanoparticle carriers. researchgate.net This includes assessing biocompatibility, cellular uptake mechanisms, and any off-target effects on gene expression or protein signaling pathways. researchgate.netnih.gov
Pathway Analysis: Integrating multi-omics data can help construct comprehensive models of how these materials influence biological pathways. nih.gov For example, understanding how an OSA-based drug carrier interacts with cellular signaling or metabolic pathways is critical for designing effective and safe therapeutics. nih.gov
By providing a holistic view of the biological interactions, multi-omics will be instrumental in validating the safety and efficacy of next-generation OSA-biopolymer conjugates for high-value applications in medicine and nutrition.
Advanced Computational Methodologies for Predictive Material Design
The traditional, trial-and-error approach to materials development is time-consuming and inefficient. researchgate.net Advanced computational methodologies, including molecular modeling and machine learning, are emerging as transformative tools for the predictive design of materials, and their application to OSA-based systems is a promising research frontier. mit.edunih.gov
Key computational approaches include:
Molecular Dynamics (MD) Simulations: MD simulations can model the interactions between OSA-modified polymers and other molecules (e.g., water, oil, active pharmaceutical ingredients) at the atomic level. nih.govresearchgate.net This can provide insights into the mechanisms of emulsification, micelle formation, and drug encapsulation, helping to explain experimental observations. researchgate.net
Machine Learning (ML) and AI: By training algorithms on existing experimental data, ML models can predict the properties of new OSA-biopolymer conjugates based on their structural parameters (like DS or biopolymer source). mit.edunih.gov This can rapidly screen vast numbers of potential candidates and identify the most promising ones for experimental synthesis, accelerating the design process. mit.edu
Multiscale Modeling: These techniques can bridge the gap from molecular-level interactions to macroscopic material properties. mit.edudtic.mil For example, modeling can predict how the molecular structure of an OSA-starch conjugate will affect the rheology and stability of a final food emulsion.
Integrating these computational tools will create a "materials-by-design" paradigm, enabling researchers to rationally engineer OSA-based materials with precisely tailored functionalities, from enhanced emulsification to controlled release kinetics. mit.eduyoutube.com
Exploration of this compound in Sustainable Chemical Manufacturing Processes
In an era of increasing focus on sustainability and green chemistry, the lifecycle of chemical compounds is under intense scrutiny. Future research on this compound will increasingly focus on its role within sustainable manufacturing processes, from its synthesis to its application.
Key areas for sustainable innovation include:
Bio-based Synthesis: The traditional synthesis of OSA involves reacting maleic anhydride with 1-octene (B94956). A major step towards sustainability is the use of bio-based precursors. Succinic acid can now be produced efficiently via fermentation of biomass (bio-succinic acid). roquette.com The development of processes to produce 1-octene from renewable sources like fatty acids would complete a fully bio-based synthesis route for OSA.
Greener Modification Processes: Optimizing the esterification reaction to reduce energy consumption and waste is critical. google.com This includes developing more efficient catalysts, using water as a green solvent, and improving purification methods to minimize the use of organic solvents like ethanol. usda.gov
Creating Sustainable Products: OSA is primarily used to modify natural, renewable, and biodegradable biopolymers like starch and cellulose. acs.orgrsc.org This positions OSA as a key enabler for creating sustainable alternatives to petroleum-based polymers in applications like packaging films and emulsifiers. Research into the biodegradability of OSA-modified biopolymers will be essential to validate their environmental credentials.
By focusing on renewable feedstocks and green chemistry principles, the production and use of this compound and its derivatives can be aligned with the goals of a circular economy, providing high-performance materials with a significantly improved environmental footprint. roquette.com
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Octylsuccinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification or anhydride hydrolysis. For example, n-Octylsuccinic anhydride (a precursor) can be hydrolyzed under controlled pH (6–8) and temperature (40–60°C) to yield this compound . Key variables include catalyst selection (e.g., acid/base catalysts), solvent polarity, and reaction time. Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and purity assessment via NMR or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹).
- ¹H/¹³C NMR : Identifies alkyl chain protons (δ 0.8–1.5 ppm) and succinate backbone carbons.
- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted anhydride).
- Melting Point Analysis : Validates crystallinity (if applicable). Always compare data with literature spectra and include error margins for reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritation .
- Storage : Keep in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition .
- Waste Disposal : Neutralize with mild base (e.g., NaHCO₃) before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (prioritizing recent publications) and assess experimental conditions (e.g., solvent purity, calibration standards) .
- Statistical Validation : Apply ANOVA or regression models to identify outliers or systematic errors .
- Reproducibility Tests : Replicate conflicting experiments under standardized conditions (e.g., IUPAC-recommended protocols) .
Q. What experimental strategies are recommended to investigate this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to pH 2–12 buffers at 40–80°C for 1–4 weeks. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots) .
- Degradation Product Identification : Use LC-MS/MS to characterize breakdown products (e.g., decarboxylation derivatives) .
- Control Variables : Include inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation pathways .
Q. How should researchers design experiments to evaluate the catalytic efficiency of this compound derivatives in esterification reactions?
- Methodological Answer :
- Reaction Optimization : Screen derivatives (e.g., octylsuccinyl chloride) under varying conditions (molar ratios, solvents). Use DOE (Design of Experiments) to minimize trial numbers .
- Kinetic Analysis : Measure initial rates via <sup>1</sup>H NMR or titration and calculate turnover frequencies (TOF).
- Comparative Studies : Benchmark against commercial catalysts (e.g., p-toluenesulfonic acid) with controls for leaching and reusability .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological membranes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model lipid bilayer penetration. Parameterize partial charges via DFT calculations (e.g., B3LYP/6-31G*) .
- Free Energy Profiles : Calculate PMF (Potential of Mean Force) to quantify partitioning efficiency .
- Validation : Compare with experimental data (e.g., fluorescence anisotropy or Langmuir trough measurements) .
Methodological Notes
- Data Integrity : Ensure raw datasets (e.g., chromatograms, spectra) are archived in supplementary materials for peer review .
- Ethical Reporting : Disclose conflicts of interest and funding sources per ACS guidelines .
- Literature Synthesis : Use tools like OJOSE or Google Scholar to prioritize high-impact studies while avoiding unreliable sources (e.g., ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
